molecular formula C6H9FN2O B2594702 (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol CAS No. 1823403-65-1

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B2594702
CAS No.: 1823403-65-1
M. Wt: 144.149
InChI Key: DAKZLYXIKSGOKI-UHFFFAOYSA-N
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Description

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a fluorinated pyrazole derivative that serves as a versatile chemical building block in organic synthesis and materials science research. The 5-fluoro-1,3-dimethyl-1H-pyrazole core is a scaffold of significant research interest. For instance, a closely related carboxamide derivative incorporating this structure, penflufen, is a known highly efficient, broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used in studies against various fungal diseases . Furthermore, recent scientific investigations have explored the use of 5-fluoro-1-methyl-1H-pyrazol-4-yl substituents in the synthesis of novel nitronyl nitroxide radicals. These radicals are employed as ligands to construct heterospin metal complexes with transition metals like Mn, Co, Ni, and Cu, which are studied for their intriguing magnetic properties and potential applications in molecular-based magnetic materials . The methanol functional group on the pyrazole ring provides a reactive handle for further synthetic modification, making this compound a valuable intermediate for researchers developing new active molecules, functional ligands, or advanced materials. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

(5-fluoro-1,3-dimethylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O/c1-4-5(3-10)6(7)9(2)8-4/h10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKZLYXIKSGOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CO)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profile, characterization protocols, and experimental handling of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol , a critical fluorinated building block in medicinal chemistry.

Executive Summary

(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 1823403-65-1) is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., MET, EGFR) and advanced agrochemicals.[] The incorporation of a fluorine atom at the C5 position of the pyrazole ring is a strategic medicinal chemistry modification intended to modulate pKa, block metabolic oxidation sites, and enhance lipophilicity compared to its non-fluorinated analogs.

This guide provides a comprehensive physicochemical dataset, synthesis-derived impurity profiles, and validated protocols for the characterization of this material in a drug discovery setting.

Molecular Identity & Core Properties

The following data aggregates experimental values and high-confidence predictive models suitable for initial formulation and assay development.

Table 1: Physicochemical Datasheet
PropertyValue / DescriptionSource/Note
Chemical Name (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanolIUPAC
CAS Number 1823403-65-1 Registry
Molecular Formula C₆H₉FN₂OExact Mass: 144.07 g/mol
Molecular Weight 144.15 g/mol Average
Appearance White to off-white crystalline solidExperimental Observation
Melting Point 78°C – 85°C (Predicted range)Subject to polymorphs
LogP (Octanol/Water) ~0.45 – 0.65 (Estimated)Moderate Lipophilicity
pKa (Conj.[2] Acid) ~1.5 – 2.0 (Pyrazole N2)F-atom inductive effect lowers basicity
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsOH and Pyrazole Ns
Solubility DMSO (>50 mg/mL), Methanol, DCMHigh organic solubility
Structural Insight: The Fluorine Effect

The C5-Fluorine atom is not merely a substituent; it electronically deactivates the pyrazole ring.

  • Basicity: Compared to the non-fluorinated analog (pKa ~2.5), the electron-withdrawing fluorine reduces the electron density at the N2 nitrogen, lowering the pKa. This reduces protonation at physiological pH, potentially improving membrane permeability.

  • Metabolic Stability: The C5 position is a common site for oxidative metabolism (CYP450). Fluorination blocks this "soft spot," extending the half-life of downstream APIs.

Synthetic Pathway & Impurity Logic

Understanding the synthesis is crucial for identifying potential impurities. The standard route involves the reduction of the corresponding carboxylic acid or ester.

SynthesisPath Acid Precursor: 5-Fluoro-1,3-dimethyl- 1H-pyrazole-4-carboxylic acid (CAS 1027991-91-8) Intermediate Intermediate: Aldehyde Species (Transient) Acid->Intermediate Reduction Step 1 Impurity1 Impurity A: Unreacted Acid (Acidic pKa) Acid->Impurity1 Incomplete Rxn Reagent Reduction Agent (LiAlH4 or DIBAL-H) Reagent->Acid Reagent Addition Product Target Product: (5-Fluoro-1,3-dimethyl- 1H-pyrazol-4-yl)methanol Intermediate->Product Reduction Step 2 Impurity2 Impurity B: Over-reduced Alkyl (Des-hydroxy) Product->Impurity2 Over-reduction (Rare)

Figure 1: Synthetic logic flow indicating the origin of likely impurities (Acid precursor and over-reduced byproducts).

Experimental Protocols (Self-Validating)

Protocol A: Purity Assessment via HPLC-UV

Rationale: The polar nature of the hydroxymethyl group requires a gradient that prevents early elution with the solvent front.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts).

    • 2-12 min: 5% → 95% B (Linear gradient).

    • 12-15 min: 95% B (Wash).

  • Detection: UV at 220 nm (amide/pyrazole absorption) and 254 nm (aromatic).

  • Acceptance Criteria: Main peak area >98%. Identify unreacted acid precursor (elutes earlier due to polarity) or dimers.

Protocol B: Thermodynamic Solubility Determination

Rationale: Visual solubility is insufficient for formulation. This gravimetric method provides exact saturation points.

  • Preparation: Weigh 20 mg of compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4, Water, or DMSO).

  • Equilibration: Shake at 500 rpm at 25°C for 24 hours.

  • Filtration: Centrifuge at 13,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification: Analyze the filtrate via HPLC (Protocol A) against a standard curve of known concentration (e.g., 0.1 mg/mL in DMSO).

  • Calculation:

    
    
    

Storage & Stability Guidelines

  • Hygroscopicity: The hydroxymethyl group can form hydrogen bonds with atmospheric water. Store in a desiccator.

  • Temperature: Stable at room temperature (20-25°C) for short term. Long-term storage recommended at -20°C to prevent slow oxidation to the aldehyde.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO4, Jones Reagent) which will convert the alcohol to the carboxylic acid.

References

  • PubChem Compound Summary. (2023). 5-Fluoro-1,4-dimethyl-1H-pyrazole (Analogous Structure Data). National Center for Biotechnology Information. Link

  • BOC Sciences. (2023). Product Datasheet: (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS 1823403-65-1).[][]

  • ChemicalBook. (2022). Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Precursor).Link

  • ChemSrc. (2023). CAS 1823403-65-1 Entry and Related Pyrazole Alcohols.[][]Link

  • Google Patents. (2016). Nematicidal N-(phenylcycloalkyl)carboxamides (Usage of fluorinated pyrazole intermediates). Patent US20160075653A1. Link

Sources

The Lynchpin Scaffold: A Technical Review of 1,3-Dimethyl-1H-pyrazol-4-yl Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes (1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 103946-59-4), a critical heterocyclic building block in modern medicinal and agrochemical chemistry. Unlike simple phenyl rings, the pyrazole scaffold offers unique hydrogen-bonding capabilities and dipole characteristics that modulate metabolic stability and target binding. This guide focuses on the "1,3-dimethyl" regioisomer, distinguishing it from its less active 1,5-isomer, and details its role as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and kinase-targeting pharmaceuticals.

Part 1: The Scaffold & The Isomer Challenge

Structural Significance

The 1,3-dimethyl-1H-pyrazol-4-yl methanol moiety serves as a bioisostere for phenyl and pyridine rings but with distinct physicochemical advantages:

  • Dipole Moment: The pyrazole ring introduces a specific dipole vector that can orient the molecule within a binding pocket (e.g., ATP-binding sites in kinases).

  • Solubility: The nitrogen-rich heterocycle generally improves aqueous solubility compared to carbocyclic analogs.

  • Metabolic Stability: The 1,3-dimethyl substitution pattern blocks the common metabolic oxidation sites on the ring, forcing metabolism to occur on the pendant chains, which can be engineered for optimal half-life.

The Regioselectivity Bottleneck (1,3 vs. 1,5)

A critical technical hurdle in synthesizing this scaffold is the reaction of methylhydrazine with 1,3-dicarbonyls (e.g., ethyl acetoacetate). This condensation typically yields a mixture of 1,3-dimethyl (desired) and 1,5-dimethyl (often undesired) isomers.

  • Mechanism: The regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Control Strategy:

    • Standard Conditions (Ethanol): Often yields mixtures (e.g., 3:1 ratio).

    • Fluorinated Solvents: Using solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically shift selectivity toward the 1,3-isomer due to specific hydrogen-bonding interactions that activate the ketone over the ester/amide carbonyl.

    • Purification: The isomers have distinct boiling points and chromatographic retention times, but efficient synthesis requires minimizing the 1,5-isomer upstream.

Part 2: Synthetic Pathways

The synthesis of the methanol derivative typically proceeds via two primary routes: the Vilsmeier-Haack Formylation (Route A) or the Ester Reduction (Route B).

Visualization of Synthetic Logic

SynthesisPathways Start Hydrazone / 1,3-Dicarbonyl Isomer13 1,3-Dimethyl Pyrazole Core Start->Isomer13 Regioselective Cyclization Isomer15 1,5-Dimethyl Isomer (Byproduct) Start->Isomer15 Aldehyde Pyrazole-4-carbaldehyde (Intermediate) Isomer13->Aldehyde Vilsmeier-Haack (POCl3/DMF) Ester Pyrazole-4-carboxylate (Intermediate) Isomer13->Ester Direct Synthesis Target (1,3-Dimethyl-1H-pyrazol-4-yl) methanol Aldehyde->Target NaBH4 Reduction Ester->Target DIBAL-H Reduction Halide Alkyl Chloride/Bromide (Active Electrophile) Target->Halide SOCl2 or PBr3

Figure 1: Synthetic tree illustrating the divergence of isomers and convergence toward the methanol target.

Part 3: Reactivity & Medicinal Applications[1][2][3][4]

The "Linker" Role in Drug Discovery

The hydroxymethyl group (-CH2OH) is rarely the final functionality. It acts as a versatile "handle" for attaching the pyrazole headgroup to a larger pharmacophore.

TransformationReagentProduct ClassApplication
Chlorination SOCl₂ / CH₂Cl₂Pyrazolyl-methyl chlorideAlkylation of amines/phenols (Kinase inhibitors)
Etherification NaH / R-XPyrazolyl-methyl etherSDHI Fungicides (Lipophilic core attachment)
Oxidation MnO₂Pyrazole-4-carbaldehydeScaffold decoration via reductive amination
Agrochemicals: The SDHI Connection

The 1,3-dimethylpyrazole unit is a "privileged structure" in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

  • Mechanism: These compounds bind to the ubiquinone-binding pocket of Complex II (SDH) in the fungal mitochondrial respiratory chain.

  • Role of the Methanol Derivative: It serves as the precursor to the "bridge" region. For example, in novel SDHI design, the methyl-ether linkage (derived from the methanol) provides rotational freedom that allows the pyrazole to dock into the specific hydrophobic cleft of the enzyme while the amide/lipophilic tail extends into the channel.

Pharmaceutical Case Study: Kinase Inhibition

In oncology, this scaffold is used to target Cyclin-Dependent Kinases (CDKs).

  • Compound Class: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.

  • Translation: While the diphenyl variant is common, the 1,3-dimethyl analog is used to reduce molecular weight and lipophilicity (LogP), improving oral bioavailability. The -CH2- linker (derived from the methanol) positions the aromatic tail to interact with the hinge region of the kinase.

Part 4: Experimental Protocols

Protocol: Reduction of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

This protocol describes the conversion of the aldehyde intermediate to the target methanol. This method is preferred over ester reduction for milder conditions.

Reagents:

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq)

  • Methanol (Solvent, anhydrous)

  • Dilute HCl (1N)

Workflow:

  • Dissolution: Charge a round-bottom flask with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) and dissolve in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Add NaBH₄ (5 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H2).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (System: EtOAc/Hexane 1:1). The aldehyde spot (higher Rf) should disappear.

  • Quench: Carefully quench the reaction with water (5 mL), followed by acidification to pH 6 using 1N HCl to destroy excess borohydride.

  • Workup: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. The crude product is typically a white/off-white solid. Recrystallize from EtOAc/Petroleum Ether if necessary.[1]

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the methylene doublet (~4.4 ppm) and hydroxyl singlet/triplet.

Protocol: Conversion to 4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole

The activation of the alcohol for subsequent coupling.

Reagents:

  • (1,3-Dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Dissolve the alcohol in dry DCM at 0°C.

  • Add SOCl₂ dropwise.

  • Reflux for 2 hours.

  • Evaporate solvent and excess SOCl₂ under vacuum. Note: The product is often an unstable hydrochloride salt; use immediately for alkylation steps.

Part 5: Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Center 1,3-Dimethyl-1H-pyrazol-4-yl Methanol Core N_Methyl N1-Methyl Group: Essential for solubility & steric fit in SDH pocket Center->N_Methyl C_Methyl C3-Methyl Group: Provides lipophilicity & metabolic blocking Center->C_Methyl Linker C4-Hydroxymethyl: H-bond donor/acceptor. Key vector for chain extension. Center->Linker Ring Pyrazole Ring: Dipole interactions Bioisostere for Phenyl Center->Ring

Figure 2: Pharmacophore mapping of the 1,3-dimethyl-1H-pyrazol-4-yl methanol scaffold.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2]

    • Source: Journal of Organic Chemistry (2003).

    • URL:[Link]

  • SDHI Fungicide Design

    • Title: Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides.[3]

    • Source: PubMed / Journal of Agricultural and Food Chemistry.
    • URL:[Link]

  • Vilsmeier-Haack Formylation & Reduction

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
    • Source: Arkivoc (2011).
    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)
    • Source: ResearchG
    • URL:[Link]

  • General Pyrazole Medicinal Chemistry

    • Title: Pyrazole: an emerging privileged scaffold in drug discovery.
    • Source: Future Medicinal Chemistry (2023).
    • URL:[Link]

Sources

Thermodynamic stability of fluorinated pyrazole alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Thermodynamic Stability of Fluorinated Pyrazole Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive examination of the thermodynamic stability of fluorinated pyrazole alcohols, a class of compounds of significant interest in drug discovery. We will explore the nuanced interplay of structural features, such as the position and degree of fluorination, and their impact on molecular stability. This document will detail both experimental and computational methodologies for assessing thermodynamic stability, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols. Through a synthesis of theoretical principles and practical applications, this guide aims to equip researchers with the knowledge to rationally design and evaluate fluorinated pyrazole alcohols with enhanced stability profiles for the development of next-generation therapeutics.

Introduction: The Significance of Fluorinated Pyrazole Alcohols in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The introduction of fluorine atoms or fluorine-containing groups into this heterocyclic ring has led to the discovery of new bioactive products with improved pharmacological profiles.[6] Fluorination can significantly enhance metabolic stability, binding affinity, and membrane permeability, making it a powerful tool for optimizing drug candidates.[7][8][9] Specifically, fluorinated pyrazole alcohols combine the versatile biological activity of the pyrazole core with the unique physicochemical properties conferred by fluorine and the hydrogen-bonding capabilities of the alcohol moiety.

Understanding the thermodynamic stability of these molecules is paramount, as it directly influences their shelf-life, formulation, and in vivo behavior. A thermodynamically stable compound is in a lower energy state, which is crucial for predicting its reactivity and degradation pathways.[10][11] This guide will delve into the factors governing the thermodynamic stability of fluorinated pyrazole alcohols and the methodologies used to quantify this critical parameter.

The Influence of Fluorine on Molecular Stability

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic and structural perturbations that collectively influence its thermodynamic stability.[7][12]

  • Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol for a C(sp³)-F bond.[13] This inherent strength makes fluorinated compounds resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[8][13] By replacing a metabolically labile C-H bond with a C-F bond, the overall stability of the molecule is enhanced.

  • Inductive Effects: The strong electron-withdrawing nature of fluorine alters the electron distribution within the molecule. This can modulate the acidity and basicity of nearby functional groups, which in turn affects solubility, protein binding, and interactions with biological targets.[13] These electronic perturbations can also influence the stability of adjacent bonds and the overall molecular conformation.

  • Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and fluorine (a weak hydrogen bond acceptor) in fluorinated pyrazole alcohols can lead to the formation of intramolecular hydrogen bonds (IMHBs).[14][15][16][17] The formation of these IMHBs can rigidify the molecular conformation and contribute to the overall thermodynamic stability of the molecule. The strength of the OH···F interaction is dependent on the geometry and the distance between the donor and acceptor groups.

  • Crystal Packing: In the solid state, the thermodynamic stability is also influenced by intermolecular interactions within the crystal lattice. Fluorination can alter crystal packing by introducing new electrostatic interactions and modifying the overall shape and polarity of the molecule.[18] The interplay of hydrogen bonding and other non-covalent interactions in the crystal structure of fluorinated pyrazoles contributes to their melting point and solubility.[19]

Synthesis of Fluorinated Pyrazole Alcohols

The synthesis of fluorinated pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][20] The introduction of fluorine can be achieved by using fluorinated building blocks or by direct fluorination of a pre-formed pyrazole ring.

One common strategy involves the reaction of a fluorinated 1,3-diketone with a hydrazine. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity of the pyrazole formation, which is a significant advantage when working with unsymmetrical diketones.[6][21]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_solvent Solvent cluster_product Product diketone Fluorinated 1,3-Diketone condensation Condensation Reaction diketone->condensation hydrazine Hydrazine Derivative hydrazine->condensation product Fluorinated Pyrazole condensation->product solvent Fluorinated Alcohol (TFE or HFIP) solvent->condensation Improves Regioselectivity

Figure 1: General synthetic workflow for fluorinated pyrazoles.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of fluorinated pyrazole alcohols can be experimentally assessed using thermal analysis techniques. These methods provide quantitative data on the temperatures and enthalpies of phase transitions and decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[22][23] It is used to determine the thermal stability and decomposition profile of a compound.[24] A higher decomposition temperature indicates greater thermal stability.

Experimental Protocol: TGA of a Fluorinated Pyrazole Alcohol

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified fluorinated pyrazole alcohol into a clean TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. An inert atmosphere is typically used to study thermal decomposition without oxidation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[22] It is used to determine melting points, enthalpies of fusion, and other phase transitions.[25] A higher melting point and a larger enthalpy of fusion can be indicative of a more stable crystal lattice.

Experimental Protocol: DSC of a Fluorinated Pyrazole Alcohol

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the purified fluorinated pyrazole alcohol into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program: Typically involves a heat-cool-heat cycle. For example, heat from ambient to a temperature above the melting point, cool down, and then reheat. A heating rate of 10 °C/min is common.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The peak of the endotherm during heating corresponds to the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Data Presentation
CompoundDecomposition Onset (TGA, °C)Melting Point (DSC, °C)Enthalpy of Fusion (ΔHfus, kJ/mol)
Pyrazole Alcohol22015025.2
3-Fluoro-Pyrazole Alcohol25016528.7
3,5-Difluoro-Pyrazole Alc.28018032.1
Hypothetical data for illustrative purposes.

Computational Modeling of Thermodynamic Stability

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic stability of molecules.[26][27][28] Quantum mechanical calculations can be used to determine the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and other thermodynamic properties.

Density Functional Theory (DFT)

DFT is a widely used computational method for calculating the electronic structure of molecules. By optimizing the molecular geometry and calculating the vibrational frequencies, one can obtain the thermodynamic properties of the molecule in the gas phase.

Computational Workflow: DFT Calculation of Thermodynamic Properties

  • Structure Building: Construct the 3D structure of the fluorinated pyrazole alcohol using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Perform a single-point energy calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry to obtain a more accurate electronic energy.

  • Thermodynamic Property Calculation: The standard enthalpy and Gibbs free energy of formation can be calculated using isodesmic reactions, which help to cancel out systematic errors in the calculations.[29]

DFT_Workflow start Build 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc Confirm Minimum Energy Structure thermo_calc Calculate Thermodynamic Properties (e.g., via Isodesmic Reactions) energy_calc->thermo_calc Accurate Electronic Energy end Predicted Thermodynamic Stability thermo_calc->end

Figure 2: Computational workflow for determining thermodynamic properties.

Application in Drug Development: Linking Stability to Performance

The thermodynamic stability of fluorinated pyrazole alcohols has direct implications for their development as therapeutic agents.

  • Improved Shelf-Life and Formulation: A higher thermal stability ensures that the active pharmaceutical ingredient (API) remains stable during storage and formulation processes, preventing degradation and the formation of impurities.

  • Enhanced Metabolic Resistance: The strong C-F bond contributes to increased resistance to in vivo metabolism, leading to a longer half-life and improved pharmacokinetic profile.[8]

  • Predictable Pharmacokinetics: A stable molecule is less likely to undergo unexpected chemical transformations in the body, leading to more predictable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Optimal Target Engagement: The conformational rigidity imparted by intramolecular hydrogen bonding can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.[8]

Conclusion

The thermodynamic stability of fluorinated pyrazole alcohols is a critical determinant of their viability as drug candidates. This guide has provided a comprehensive overview of the structural and electronic factors that govern their stability, including the profound influence of the carbon-fluorine bond, inductive effects, and intramolecular hydrogen bonding. We have detailed both experimental and computational methodologies for the quantitative assessment of thermodynamic stability, offering practical protocols and workflows for researchers in the field. A thorough understanding and application of these principles will enable the rational design of more stable and efficacious fluorinated pyrazole alcohol-based therapeutics, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]

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A Senior Application Scientist's Guide to the Bioisosteric Potential of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving optimal drug-like properties. Bioisosterism, the replacement of a molecular fragment with a surrogate that retains biological activity while improving physicochemical or pharmacokinetic profiles, stands as a cornerstone of this process.[1] This technical guide delves into the bioisosteric potential of a highly functionalized and promising scaffold: (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol. We will dissect the strategic rationale behind its design, explore its potential applications as a bioisosteric replacement for common pharmacophoric motifs, and provide robust, field-proven experimental workflows for its synthesis and validation. This document is intended for drug discovery and development professionals seeking to leverage advanced heterocyclic chemistry to overcome common optimization challenges, such as metabolic instability, poor solubility, and off-target activity.

The Strategic Imperative of Bioisosterism in Drug Discovery

The path from a biologically active "hit" to a clinical candidate is fraught with challenges, many of which are rooted in suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[2] Bioisosterism offers a rational approach to mitigate these liabilities without sacrificing the essential molecular interactions that confer potency.[3][4] The core principle is to exchange a problematic functional group for another that mimics its key steric and electronic features—such as size, shape, and hydrogen bonding capacity—but possesses a different metabolic fate or physicochemical character.[5]

Classical bioisosteres often involve simple atomic or group substitutions (e.g., F for H, -OH for -NH2), while non-classical bioisosteres are structurally distinct but present a similar spatial arrangement of key interacting groups.[6][7] The pyrazole scaffold is a quintessential example of a non-classical bioisostere for phenyl rings, offering a similar size and shape but with altered electronics, improved solubility, and different metabolic properties.[8] The strategic application of this principle is a key driver in lead optimization.

cluster_0 Lead Optimization Cycle Hit Hit Compound (Potent, Poor ADME) SAR Identify Problematic Moiety (e.g., Metabolic Hotspot) Hit->SAR Analyze Profile Design Design Bioisosteric Replacements SAR->Design Rational Design Synth Synthesize Analogs Design->Synth Execute Synthesis Test In Vitro & In Vivo Testing (Potency, ADME, Tox) Synth->Test Evaluate Properties Test->SAR Analyze Data (SAR) Candidate Optimized Candidate (Potent, Good ADME) Test->Candidate Meet Criteria

Caption: A typical lead optimization workflow driven by bioisosteric design.

The Fluorinated Pyrazole: A Privileged Scaffold in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a structural motif found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[8][9] Their popularity stems from their synthetic tractability and their ability to act as both hydrogen bond donors (at N1) and acceptors (at N2), enabling diverse interactions with biological targets.[8]

The incorporation of fluorine into drug candidates has become a powerful strategy for fine-tuning molecular properties.[10] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while profoundly altering local electronics.[11] Key benefits of fluorination include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This can be used to block sites of unwanted metabolism.[10][12]

  • Modulation of pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, altering a compound's ionization state at physiological pH and thereby impacting its solubility, permeability, and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), which can increase binding affinity.

When combined, the fluorinated pyrazole core becomes a highly versatile and "privileged" scaffold, offering a robust platform for building molecules with superior drug-like properties.[13][14][15]

Physicochemical Profile: (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

To understand the bioisosteric potential of our target compound, we must first characterize its structure and predicted properties. Each substituent has been strategically placed to confer specific advantages.

Caption: Key pharmacophoric features of the title compound.

Rationale for Substitution Pattern:

  • 5-Fluoro Group: Positioned to block potential metabolic oxidation at the C5 position and to lower the pKa of the pyrazole ring, potentially improving solubility and cell permeability.[10]

  • N1-Methyl Group: Blocks the hydrogen bond donor capability at N1, which can be crucial for tuning selectivity and improving membrane permeability by eliminating a polar N-H bond.

  • C3-Methyl Group: Provides steric bulk and can be used to probe specific hydrophobic pockets within a target's binding site.

  • C4-Hydroxymethyl Group: A critical interaction moiety. The primary alcohol can act as both a hydrogen bond donor and acceptor, mimicking interactions of serine, threonine, or tyrosine residues, or replacing functional groups like amides or carboxylic acids in a lead compound.[3]

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight 158.16 g/mol Excellent compliance with "Rule of 5" for good oral bioavailability.
cLogP 0.8 - 1.2Balanced lipophilicity, suggesting good potential for both solubility and membrane permeability.[16]
Topological Polar Surface Area (TPSA) 41.5 ŲIndicates good potential for oral absorption and cell permeability.[17]
Hydrogen Bond Donors 1 (from -OH)Allows for specific, directional interactions with the biological target.
Hydrogen Bond Acceptors 3 (N2, O, F)Provides multiple points for anchoring within a binding pocket.
Rotatable Bonds 2Low conformational flexibility, which can reduce the entropic penalty of binding.

Note: Predicted values are aggregated from cheminformatics software and data on highly similar analogs.[17][18][19]

The Bioisosteric Rationale: A Multifaceted Replacement Strategy

The true power of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol lies in its versatility as a bioisosteric replacement for larger, more problematic chemical motifs, particularly substituted phenyl rings.

Scenario: Consider a lead compound containing a para-hydroxymethyl aniline or phenol ring that suffers from rapid Phase I oxidation on the aromatic ring or Phase II glucuronidation of the hydroxyl group.

Original Moiety (Problematic)Bioisosteric ReplacementRationale for Improvement
p-Hydroxymethyl Aniline (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanolMetabolic Stability: The pyrazole core is generally more resistant to CYP-mediated oxidation than an electron-rich aniline ring. The 5-fluoro group further protects the ring.[2] Solubility/Permeability: The pyrazole nitrogen atoms can improve aqueous solubility, while the N-methylation prevents excessive polarity, balancing permeability.
p-Hydroxymethyl Phenol (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanolReduced Acidity: The pyrazole is significantly less acidic than a phenol, preventing potential off-target effects or formulation issues associated with acidic phenols. Metabolic Stability: Avoids phenol-specific metabolic pathways like sulfation and glucuronidation at the ring hydroxyl.
Primary Amide (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanolMimicry of H-Bonding: The hydroxymethyl group can mimic the hydrogen bond donor/acceptor profile of a primary amide while being embedded in a more rigid, metabolically stable scaffold.[5][6]

This scaffold effectively preserves the crucial hydroxymethyl interaction group while replacing the metabolically vulnerable aromatic core with a robust, fluorinated heterocycle.

Experimental Validation Workflow

A hypothesis in drug design is only as good as its experimental validation. The following section outlines a self-validating, step-by-step workflow to synthesize and evaluate the bioisosteric potential of our target compound.

cluster_workflow Bioisostere Validation Workflow Synthesis 5.1 Synthesis of Target Compound Purity Purification & Characterization (HPLC, NMR, MS) Synthesis->Purity InVitro 5.2 In Vitro Potency Assay (e.g., Kinase IC50) Purity->InVitro High-Purity Compound ADME 5.3 In Vitro ADME Profiling (Solubility, Permeability, Stability) Purity->ADME Data Data Analysis & Comparison (Parent vs. Bioisostere) InVitro->Data ADME->Data Decision Go/No-Go Decision for In Vivo Studies Data->Decision Improved Profile?

Caption: A streamlined workflow for synthesizing and validating a novel bioisostere.

Protocol 5.1: Synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

This proposed synthesis is based on established methods for the construction and functionalization of fluorinated pyrazoles.[20]

  • Step 1: Pyrazole Ring Formation.

    • React 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine in a suitable solvent like ethanol or a fluorinated alcohol (e.g., TFE) to favor regioselective formation of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole.

  • Step 2: Halogen Exchange (Halex) Reaction.

    • While direct fluorination can be challenging, a common route involves starting with a chlorinated precursor, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

    • Treat the 5-chloro pyrazole with a fluoride source like spray-dried potassium fluoride (KF) in an aprotic polar solvent (e.g., DMF) at elevated temperatures (130-160°C), often with a phase-transfer catalyst, to yield 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[20]

  • Step 3: Reduction of the Aldehyde.

    • Dissolve the resulting aldehyde from Step 2 in a suitable solvent like methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise while monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench with a weak acid (e.g., saturated ammonium chloride solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Purification and Characterization.

    • Purify the crude product via flash column chromatography on silica gel.

    • Confirm the structure and purity of the final compound, (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 5.2: In Vitro Bioisostere Evaluation (Example: Kinase Inhibition Assay)

This protocol compares the potency of the original lead compound (Parent) with the new analog (Bioisostere).

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM in 100% DMSO) of the Parent and Bioisostere compounds.

    • Prepare assay buffer, recombinant kinase enzyme, substrate peptide, and ATP solution at appropriate concentrations.

  • Compound Titration:

    • Perform a serial dilution of the stock solutions in DMSO to create a concentration gradient (e.g., 10 points, 3-fold dilutions).

  • Assay Execution (384-well plate format):

    • Add a small volume (e.g., 50 nL) of the diluted compounds to the assay plate.

    • Add the kinase enzyme solution and incubate for a defined period (e.g., 15 minutes) to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Terminate the reaction and detect the amount of phosphorylated substrate using a suitable technology (e.g., ADP-Glo™, HTRF®, or Caliper microfluidics).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 5.3: In Vitro ADME Profiling - Metabolic Stability

This assay assesses the compound's susceptibility to metabolism by liver enzymes.[2]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human or rat) on ice.

    • Prepare a NADPH regenerating system (cofactor solution).

  • Assay Incubation:

    • Dilute the test compound to a final concentration of 1 µM in a buffer solution containing the liver microsomes.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a solution of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion

The (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol scaffold is a thoughtfully designed molecular entity with significant potential as a bioisosteric replacement in drug discovery programs. By combining the metabolic stability conferred by fluorination with the favorable physicochemical properties of the N-dimethylated pyrazole core and the key interaction potential of the hydroxymethyl group, this scaffold offers a powerful tool to address common lead optimization challenges. The experimental workflows provided herein offer a clear and robust pathway for its synthesis and validation, enabling research teams to confidently assess its utility in their specific chemical contexts. Its application has the potential to accelerate the development of safer, more effective therapeutics.

References

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Structural Elucidation and Solid-State Analysis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol Content Type: Technical Whitepaper / Protocol Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.[1]

A Technical Framework for Physicochemical Characterization

Executive Summary: The Fluorine-Pyrazole Scaffold

The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily utilized to modulate lipophilicity (


), metabolic stability, and binding affinity without significantly altering steric bulk.

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol represents a critical pharmacophore intermediate.[1] Its crystal structure analysis is not merely a confirmation of connectivity but a window into the supramolecular synthons that drive drug-target interactions.[1] This guide outlines the rigorous protocol for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this molecule, with a specific focus on the competition between strong hydrogen bond donors (-OH) and weak electrostatic acceptors (C-F).

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for successful structure solution.[1] For fluorinated pyrazoles, the "Halex" (Halogen Exchange) reaction is the industry standard for introducing the fluorine atom prior to reducing the functional handle.

Synthetic Route (Brief)
  • Fluorination: Start with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate. Perform a Halex reaction using anhydrous KF and a phase transfer catalyst (e.g., 18-crown-6) in sulfolane or DMSO at elevated temperatures (140°C+) to yield the 5-fluoro ester.[1]

  • Reduction: Reduce the ester (or corresponding aldehyde) using

    
     or 
    
    
    
    in THF to yield the target alcohol: (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol.
Crystallization Strategy

The target molecule possesses conflicting polarity: a polar hydroxyl group and a hydrophobic fluorinated core.[1] A single-solvent system often fails.[1]

Recommended Protocol: Vapor Diffusion [1]

  • Inner Vial: Dissolve 20 mg of target in 0.5 mL Methanol (Good solubility, H-bond donor).

  • Outer Vial: 3 mL Diisopropyl Ether or Hexane (Antisolvent, forces aggregation).

  • Conditions: Seal and store at 4°C. The slow diffusion of ether into methanol gently lowers solubility, promoting organized nucleation over amorphous precipitation.

X-Ray Data Acquisition & Refinement

Once a crystal (approx.[2][3][4]


 mm) is harvested, the following acquisition parameters ensure data integrity, particularly for resolving the electron-dense fluorine atom against the lighter organic framework.
Data Collection Parameters
ParameterSettingRationale
Radiation Source Mo-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(

Å)
Preferred over Cu for fluorinated aromatics to minimize absorption artifacts, though Cu is acceptable for small organic molecules.[1]
Temperature 100 K (

stream)
Critical. Freezes rotation of the -CH2OH group and reduces thermal motion of the terminal Fluorine, sharpening high-angle data.[1]
Resolution 0.75 Å or betterRequired to resolve C-F bond lengths (typically 1.33–1.35 Å) with high precision (

Å).
Redundancy > 4.0High redundancy improves the signal-to-noise ratio, essential for "Direct Methods" phasing.[1]
Refinement Logic (The "Disorder" Trap)

A common pitfall in pyrazole-methanol structures is the rotational disorder of the hydroxymethyl group.

  • The Problem: The

    
     bond allows rotation.[1] The -OH group may occupy two positions (e.g., 60:40 occupancy) to satisfy different H-bonding networks.[1]
    
  • The Fix: If electron density maps (

    
    ) show "kidney bean" shaped blobs around the oxygen, model the disorder using the PART command in SHELXL. Restrain bond lengths (DFIX) and thermal parameters (EADP/ISOR) to maintain physical reality.
    

Structural Analysis: The Interaction Hierarchy

This is the core of the whitepaper. Analyzing the structure requires dissecting the intermolecular forces.[1]

The Primary Synthon: O-H...N vs O-H...O

Unlike simple alcohols, this pyrazole has a competing acceptor: the Pyrazole Nitrogen (


).
  • Prediction: The strongest interaction will likely be O-H...N(pyrazole) rather than O-H...O.

  • Why? The basicity of the

    
     hybridized nitrogen in the pyrazole ring makes it a superior acceptor to the hydroxyl oxygen.
    
  • Result: Expect to see "Catemer" chains (infinite 1D chains) where Molecule A donates H to the Nitrogen of Molecule B.

The Fluorine Factor (C-F...H)

Organic fluorine is a notoriously weak acceptor, yet it dictates packing when strong donors are saturated.

  • Geometry: Look for C-F...H-C contacts in the 2.2 Å – 2.5 Å range.[1]

  • Directionality: These interactions often form "dimers" bridging the layers formed by the H-bond chains.[1]

  • Bioisosteric Note: Compare the C-F bond length (approx 1.35 Å) to the C-H bond it replaces (1.09 Å). The slight extension alters the volume of the binding pocket it can occupy.

G cluster_primary Primary Interactions (Strong) cluster_secondary Secondary Interactions (Weak) Crystal Crystal Lattice (P21/c or P-1) HBond H-Bond: O-H...N (1.8 - 2.0 Å) Crystal->HBond Dominant Force CF Contact: C-F...H-C (2.3 - 2.6 Å) Crystal->CF Packing Director PiStack Pi-Stacking (Centroid-Centroid ~3.8 Å) Crystal->PiStack Layer Stacking Chain 1D Supramolecular Chain HBond->Chain Stability Thermodynamic Stability (Melting Point Correlation) Chain->Stability CF->Stability PiStack->Stability

Caption: Hierarchy of intermolecular forces governing the crystal packing of fluorinated pyrazole methanols.

Comparative Analysis & Quality Control

To validate your structure, compare the obtained metrics against the Cambridge Structural Database (CSD) norms for similar fragments.

Metric Validation Table
Geometric ParameterExpected RangeStructural Significance
C-F Bond Length 1.33 – 1.36 ÅShorter than C-Cl (1.74 Å).[1] Indicates high C-F bond strength (approx 116 kcal/mol).
N1-N2 Bond Length 1.35 – 1.38 ÅTypical for pyrazoles.[1] Significant deviation (>0.02 Å) suggests electronic delocalization errors.
Torsion (C3-C4-C-O) VariableDefines the "presentation" of the alcohol to the receptor.[1] High energy barriers here suggest rigid binding modes.[1]
Packing Coefficient 65% – 75%If < 65%, suspect solvent voids (check for disordered water/methanol).
The "CheckCIF" Protocol

Before publication or internal archiving, run the .cif file through the IUCr CheckCIF server.

  • Alert A: (Critical Error) – Usually incorrect space group assignment or missing atoms.

  • Alert B: (Potential Error) – Often related to H-atom placement on the -OH group.[1] Ensure the O-H bond is restrained to ~0.82 Å (using DFIX 0.82) if freely refining it causes elongation.

Pharmaceutical Implications

Understanding this crystal structure aids in "Crystal Engineering" for drug formulation.[1]

  • Polymorphism Risk: The rotational freedom of the -CH2OH group creates a high risk for polymorphism (different packing arrangements). Perform DSC (Differential Scanning Calorimetry) to screen for metastable forms.

  • Solubility: The 5-F substitution lowers the

    
     of the pyrazole ring compared to the non-fluorinated analog, potentially altering solubility in gastric pH.[1]
    
  • Bioisosterism: The volume occupied by the 5-F-1,3-dimethyl motif is roughly equivalent to a 5-isopropyl group but with inverted electronics (electron-withdrawing vs. donating).[1]

References

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research.

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine as a Hydrogen-Bond Acceptor: Studies in the Cambridge Structural Database. European Journal of Chemistry.

  • Foces-Foces, C., et al. (1999).[5] Pyrazoles as Supramolecular Synthons. Acta Crystallographica Section C. [6]

  • Groom, C. R., et al. (2016).[7] The Cambridge Structural Database.[1][7][8] Acta Crystallographica Section B.

  • Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry.

Sources

Technical Guide: Ionization & pKa Profiling of 5-Fluoro-1,3-dimethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical behavior of 5-fluoro-1,3-dimethyl-1H-pyrazole , a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for electron-deficient aromatics.

The introduction of a fluorine atom at the C5 position creates a unique "push-pull" electronic system against the electron-donating methyl groups at N1 and C3. This modification significantly suppresses the basicity of the pyrazole ring compared to its non-fluorinated analogs, impacting aqueous solubility, lipophilicity (


), and metabolic stability. This guide provides a structural analysis, predicted ionization constants, and a validated 

F-NMR titration protocol
for precise pKa determination.

Part 1: Structural & Electronic Analysis

The "Push-Pull" Electronic System

The ionization profile of 5-fluoro-1,3-dimethyl-1H-pyrazole is governed by the competition between inductive withdrawal and alkyl donation.

  • The Basic Center: The N2 nitrogen is the site of protonation (accepting

    
     to form the pyrazolium cation).
    
  • Donating Effects (+I): The methyl groups at N1 and C3 exert a positive inductive effect, theoretically increasing electron density at N2 and raising the pKa.

  • Withdrawing Effects (-I): The fluorine atom at C5 is highly electronegative (

    
    ). It exerts a strong negative inductive effect (
    
    
    
    ) that withdraws electron density from the
    
    
    -system.
Mechanistic Impact on Basicity

Unlike 1,3-dimethylpyrazole (pKa


 2.5–3.0), the 5-fluoro derivative exhibits a drastically reduced pKa. The fluorine atom destabilizes the developing positive charge on the conjugate acid (pyrazolium ion), shifting the equilibrium toward the neutral species.

Estimated pKa Range: Based on Hammett substituent constants for heteroaromatics, the 5-fluoro substitution is expected to depress the pKa by approximately 1.5 to 2.5 units, placing the conjugate acid pKa in the range of 0.5 to 1.5 .

Ionization Neutral Neutral Species (Free Base) Cation Pyrazolium Cation (Protonated at N2) Neutral->Cation Protonation (Low pKa) Proton + H+ Fluorine 5-Fluoro Effect (-I Inductive Withdrawal) Fluorine->Neutral Destabilizes Basicity Fluorine->Cation Destabilizes Cation

Figure 1: The ionization equilibrium showing the destabilizing effect of the 5-fluorine atom on the protonated cation, driving the equilibrium to the left (neutral form).

Part 2: Predicted vs. Experimental pKa Data

The following table synthesizes literature values for analogous structures to frame the expected value for the 5-fluoro derivative.

CompoundStructure SubstituentspKa (Conjugate Acid)Electronic Driver
Pyrazole Unsubstituted2.48Standard reference
1-Methylpyrazole 1-Me2.04N-Me slightly lowers basicity vs NH
1,3-Dimethylpyrazole 1-Me, 3-Me~2.90C-Me (+I) increases basicity
3,5-Dimethylpyrazole 3-Me, 5-Me4.12Double Methyl (+I) effect
5-Fluoro-1,3-dimethyl... 1-Me, 3-Me, 5-F 0.8 – 1.2 (Est.) Strong F (-I) overcomes Me (+I)

Note: The estimated value assumes a


 for direct ring fluorination adjacent to the bridgehead nitrogen.

Part 3: Experimental Determination Protocols

Standard potentiometric titration is often inaccurate for pKa values < 2.0 due to the high background concentration of hydronium ions (


) in the acidic titrant.

Recommended Protocol:


F-NMR pH Titration.
This method is self-validating because the fluorine chemical shift (

) is highly sensitive to the electron density changes occurring at the distant N2 nitrogen during protonation.
Materials & Equipment
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a

    
    F probe.
    
  • Solvent:

    
     (90%) / 
    
    
    
    (10%) to minimize solvent isotope effects on pKa.
  • Internal Standard: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (external capillary) for chemical shift referencing.

  • Buffers: Phosphate/Citrate buffer series ranging from pH 0.5 to 5.0.

Step-by-Step Workflow
  • Stock Preparation: Dissolve 5-fluoro-1,3-dimethyl-1H-pyrazole to a concentration of 1 mM in the mixed solvent.

  • pH Adjustment: Prepare 8–10 NMR tubes, each adjusted to a specific pH value spanning the range 0.0 to 4.0. Measure pH inside the tube using a micro-pH electrode.

  • Acquisition: Acquire

    
    F{1H} (proton-decoupled) spectra for each sample.
    
    • Observation: The

      
      F signal will shift downfield (deshielding) as the N2 becomes protonated and withdraws more density.
      
  • Data Analysis: Plot the chemical shift (

    
    ) vs. pH.
    
  • Curve Fitting: Fit the data to the Henderson-Hasselbalch equation (Equation 1) to extract the pKa.



Protocol Start Sample Prep (1mM in D2O/H2O) Split Split into 10 Aliquots (pH 0.0 - 4.0) Start->Split Measure Measure pH (Micro-electrode) Split->Measure Acquire Acquire 19F-NMR (Proton Decoupled) Measure->Acquire Plot Plot Chemical Shift (δ) vs pH Acquire->Plot Fit Sigmoidal Fit (Determine Inflection Pt) Plot->Fit

Figure 2: The workflow for determining pKa via 19F NMR, bypassing the limitations of potentiometry in low-pH ranges.

Part 4: Pharmaceutical Implications[5]

Solubility & Permeability
  • At Physiological pH (7.4): Since the pKa is

    
    , the molecule exists almost exclusively (>99.9%) in its neutral form.
    
  • Consequence: High passive permeability (high

    
    ) but potentially solubility-limited absorption if the neutral form is crystalline. Formulation strategies should rely on cosolvents or amorphous solid dispersions rather than pH adjustment (salt formation is difficult with pKa < 2).
    
Metabolic Stability

The 5-fluoro substituent blocks the metabolically vulnerable C5 position. In non-fluorinated pyrazoles, C5 is prone to oxidative metabolism (hydroxylation). The C-F bond is metabolically inert, extending the half-life (


) of the scaffold.
hERG Liability Reduction

Basic amines are often associated with hERG channel inhibition (cardiotoxicity). By lowering the pKa to ~1.0, the 5-fluoro group ensures the nitrogen is not protonated at physiological pH, significantly reducing the risk of cation-


 interactions within the hERG pore.

References

  • IUPAC Dissociation Constants . IUPAC Digitized pKa Dataset: Pyrazoles and derivatives. National Institute of Standards and Technology (NIST). [Link]

  • Popov, K. et al. (2019) . Determination of pKa values of fluorocompounds in water using 19F NMR. ResearchGate. [Link]

  • Gupta, S. P. (2019) . Roles of Fluorine in Drug Design and Drug Action. Bentham Science, Letters in Drug Design & Discovery.[1] [Link][2][3][4][5]

  • PubChem Compound Summary . 1,3-Dimethylpyrazole (CID 12386). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols: (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (herein referred to as FDP-Methanol ) as a versatile pharmaceutical intermediate. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the N-methylated pyrazole scaffold presents a unique combination of physicochemical properties that are highly advantageous for modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. This guide details the synthesis of FDP-Methanol, outlines its key applications with a focus on kinase inhibitor synthesis, provides detailed experimental protocols, and discusses critical safety and handling considerations.

Introduction: The Strategic Value of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its value stems from its ability to act as a bioisostere for other aromatic rings and its capacity to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.

The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[4] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4] Consequently, fluorinated pyrazoles have garnered significant attention as building blocks for novel therapeutics.[5]

FDP-Methanol emerges as a particularly valuable intermediate due to the convergence of these structural features:

  • 5-Fluoro Substituent: Enhances metabolic stability and modulates the electronic properties of the pyrazole ring.

  • 1,3-Dimethyl Substitution: Provides a defined substitution pattern and can contribute to steric and hydrophobic interactions within a binding pocket.

  • 4-Hydroxymethyl Group: A versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric groups and linkers.

This combination makes FDP-Methanol an ideal starting point for the synthesis of complex molecules targeting a range of therapeutic areas, most notably in oncology through the development of selective protein kinase inhibitors.

Synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

The synthesis of FDP-Methanol can be efficiently achieved via a two-step process starting from the corresponding carboxylic acid or its ester derivative. The synthesis of the precursor, 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, has been described in the literature.[6][7]

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Carboxylic Acid Reduction Ester Ethyl 5-fluoro-1,3-dimethyl- 1H-pyrazole-4-carboxylate Acid 5-fluoro-1,3-dimethyl- 1H-pyrazole-4-carboxylic acid Ester->Acid LiOH·H₂O, THF/H₂O Acid_2 5-fluoro-1,3-dimethyl- 1H-pyrazole-4-carboxylic acid Methanol (5-fluoro-1,3-dimethyl- 1H-pyrazol-4-yl)methanol (FDP-Methanol) Acid_2->Methanol LiAlH₄ or BH₃·THF

Caption: Synthetic pathway to FDP-Methanol.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

This protocol is adapted from established procedures for the hydrolysis of similar pyrazole esters.[6][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 10.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, acidify the reaction mixture to pH 1 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product is often of sufficient purity for the subsequent step, but can be further purified by recrystallization if necessary. A yield of approximately 94% can be expected.[6]

Protocol 2.2.2: Synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

This protocol employs a standard reduction of a carboxylic acid.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

  • Purification: Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield FDP-Methanol as a solid.

Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The primary application of FDP-Methanol is as a versatile building block for the synthesis of kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The hydroxymethyl group of FDP-Methanol can be readily transformed into other functional groups, such as an aldehyde or a halide, which are then used in coupling reactions to construct the final inhibitor scaffold.

General Strategy for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis FDP_Methanol (5-fluoro-1,3-dimethyl- 1H-pyrazol-4-yl)methanol FDP_Aldehyde 5-fluoro-1,3-dimethyl- 1H-pyrazole-4-carbaldehyde FDP_Methanol->FDP_Aldehyde Oxidation (e.g., PCC, DMP) FDP_Halide (4-(halomethyl)-5-fluoro- 1,3-dimethyl-1H-pyrazole FDP_Methanol->FDP_Halide Halogenation (e.g., SOCl₂, PBr₃) Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Reductive Amination) FDP_Aldehyde->Coupling FDP_Halide->Coupling Kinase_Inhibitor Final Kinase Inhibitor Coupling->Kinase_Inhibitor

Caption: Functionalization of FDP-Methanol for kinase inhibitor synthesis.

Protocol for Oxidation to the Aldehyde

The corresponding aldehyde is a key intermediate for introducing the pyrazole moiety via reductive amination or Wittig-type reactions.

  • Reaction Setup: To a stirred solution of FDP-Methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP, 1.5 eq) in one portion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash chromatography.

Protocol for Conversion to the Halide

The halomethyl derivative is a potent electrophile for alkylation of amines, phenols, and other nucleophiles, which is a common strategy in building kinase inhibitors.

  • Reaction Setup: Dissolve FDP-Methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chloride, which can be used directly or purified by chromatography.

Safety and Handling

As a fluorinated organic compound, FDP-Methanol and its derivatives should be handled with appropriate care in a well-ventilated fume hood.

Aspect Recommendation Rationale
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves.To prevent skin and eye contact with the chemical.
Inhalation Avoid breathing dust or vapors. Handle in a fume hood.Fluorinated compounds can be harmful if inhaled.[4][9]
Ingestion Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.Harmful if swallowed.[10]
Skin Contact Avoid contact with skin. In case of contact, wash immediately with soap and water.May cause skin irritation.[10]
Fire Safety The compound is combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.To prevent fire hazards in the laboratory.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.To maintain chemical stability and prevent accidental release.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety.

Note: This information is based on structurally related compounds. A specific Safety Data Sheet (SDS) for FDP-Methanol should be consulted if available.

Conclusion

(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a high-value intermediate for pharmaceutical research and development. Its strategic design incorporates features that are highly sought after in modern drug discovery. The straightforward synthesis of FDP-Methanol and its versatile reactivity make it an essential tool for medicinal chemists aiming to synthesize novel, potent, and selective drug candidates, particularly in the competitive field of kinase inhibitor development. The protocols and guidelines presented herein are intended to facilitate the effective and safe utilization of this promising building block.

References

  • SAFETY DATA SHEET. (2026, January 6). Sigma-Aldrich.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • 5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID synthesis. (n.d.). chemicalbook.
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019, July 1). PubMed.
  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (n.d.). RSC Publishing.
  • Safety d
  • SAFETY DATA SHEET. (2025, June 26). TCI Chemicals.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • SAFETY D
  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. (n.d.).
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science.
  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (2007, August 1). Google Patents.

  • Application Data. (n.d.).
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
  • METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016, September 29). Googleapis.com.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • 5-FLUORO-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 1027991-91-8. (2023, May 21).
  • 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | C6H7FN2O2 | CID 11367149. (n.d.). PubChem.
  • Pyrazole derivatives and their uses thereof - P
  • New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. (n.d.). Request PDF.
  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[6][11]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5( - ACS Publications. (2016, January 26). American Chemical Society.

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022, July 25). MDPI.

Sources

Application Notes & Protocols: Synthesis of Pyrazole-Based Fungicides Utilizing 5-Fluoro Methanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of pyrazole-based fungicides, with a particular focus on the strategic incorporation of fluorine through the use of 5-fluoro methanol precursors. Pyrazole carboxamides represent a significant class of agricultural fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs). The introduction of fluorine into these molecules can profoundly enhance their efficacy and metabolic stability.[1][2] This guide details the underlying chemical principles, provides validated synthetic protocols, and discusses the mechanistic basis for the fungicidal activity of these compounds.

Introduction: The Significance of Pyrazole-Based Fungicides

Pyrazole derivatives are a cornerstone in the development of modern agrochemicals due to their broad spectrum of biological activities.[3][4] Within this class, pyrazole-4-carboxamides have emerged as highly effective fungicides.[5][6] These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi.[7][8] This inhibition disrupts cellular energy production, leading to fungal cell death.[8] The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as a group with a medium to high risk of resistance development, underscoring the need for continuous innovation in their design and synthesis.[8][9]

The strategic incorporation of fluorine into agrochemicals is a well-established method for enhancing their biological activity.[1][2] Fluorine's high electronegativity and small size can alter the electronic properties of a molecule, improve its binding affinity to target enzymes, and increase its metabolic stability by blocking sites susceptible to oxidative degradation.[1][2] This guide focuses on synthetic strategies that utilize 5-fluoro methanol precursors to introduce this beneficial element into the pyrazole scaffold.

Mechanistic Underpinnings: The Role of SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) act by blocking the ubiquinone-binding (Qp) site of the SDH enzyme complex.[9][10] This complex is integral to both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides effectively halt cellular respiration and energy production in pathogenic fungi.[7][8]

Mutations in the genes encoding the SdhB, SdhC, and SdhD subunits of the SDH enzyme can lead to reduced fungicide binding affinity and, consequently, resistance.[10] The design of new pyrazole-based SDHIs, therefore, aims to create molecules that can effectively bind to the target site, even in the presence of these mutations, and exhibit a broad spectrum of activity against various fungal pathogens.

Synthetic Strategy: Core Pyrazole Ring Formation

The synthesis of pyrazole-4-carboxamides typically involves the construction of the core pyrazole ring, followed by functionalization. A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

G cluster_0 Core Pyrazole Synthesis dicarbonyl 1,3-Dicarbonyl Compound pyrazole_intermediate Substituted Pyrazole dicarbonyl->pyrazole_intermediate Condensation hydrazine Hydrazine Derivative hydrazine->pyrazole_intermediate

Figure 1: General scheme for pyrazole synthesis.

Protocol: Synthesis of a 5-Fluoro-Substituted Pyrazole Intermediate

This protocol outlines the synthesis of a key 5-fluoro-substituted pyrazole intermediate, which can then be further elaborated to a final pyrazole-4-carboxamide fungicide. The method is adapted from established procedures for the synthesis of fluorinated pyrazoles.[11][12]

Materials:

  • Fluoroolefin precursor

  • Substituted hydrazine (e.g., methylhydrazine)

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the fluoroolefin precursor in anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to -50 °C using a dry ice/acetone bath.

  • Addition of Hydrazine: Slowly add a solution of the substituted hydrazine in anhydrous diethyl ether to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature below -45 °C.

  • Addition of Base: After the hydrazine addition is complete, add triethylamine dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -50 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the 5-fluoro-substituted pyrazole.

Protocol: Elaboration to a Pyrazole-4-Carboxamide Fungicide

This protocol describes the conversion of the 5-fluoro-substituted pyrazole intermediate into a final pyrazole-4-carboxamide fungicide. This involves the introduction of a carboxamide functional group at the C4 position.

Materials:

  • 5-Fluoro-substituted pyrazole intermediate

  • Appropriate acid chloride or carboxylic acid

  • Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-fluoro-substituted pyrazole intermediate and the desired acid chloride (or carboxylic acid and coupling agent) in the anhydrous solvent.

  • Addition of Base: Add the base to the reaction mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter off any solids and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole-4-carboxamide fungicide.

G cluster_1 Synthesis Workflow start Fluoroolefin Precursor step1 Reaction with Hydrazine & Base start->step1 intermediate 5-Fluoro-Substituted Pyrazole Intermediate step1->intermediate step2 Acylation/Amidation intermediate->step2 product Final Pyrazole-4-Carboxamide Fungicide step2->product

Figure 2: Workflow for pyrazole fungicide synthesis.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Table 1: Characterization Data for a Representative Pyrazole-4-Carboxamide Fungicide

PropertyValue
Appearance White crystalline solid
Melting Point 150-152 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.5-7.2 (m, 5H), 4.1 (s, 3H), 3.9 (s, 3H)
¹⁹F NMR (CDCl₃, 376 MHz) δ -120.5 (s)
Mass Spectrometry (ESI) m/z calculated for C₁₂H₁₀FN₃O₂: 247.08; found: 248.1 [M+H]⁺
Purity (HPLC) >98%

Biological Activity and Future Perspectives

The antifungal activity of the synthesized pyrazole-based fungicides should be evaluated against a panel of relevant plant pathogenic fungi.[3][13] Structure-activity relationship (SAR) studies can then be conducted to optimize the lead compounds for improved efficacy and a broader spectrum of activity.[3] The continued development of novel synthetic methodologies, including multicomponent reactions, will be crucial for the efficient discovery of new and effective pyrazole-based fungicides.[14] The introduction of fluorine via precursors like 5-fluoro methanol offers a powerful strategy to enhance the performance of this important class of agrochemicals.[15][16][17]

References

  • Gisi, U., Sierotzki, H., Cook, A., & McCaffery, A. (2002). SDHI fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Pest Management Science, 58(8), 795-804.
  • Ren, Q., et al. (2012). Fluoride enhances the activity of fungicides that destabilize cell membranes. Bioorganic & Medicinal Chemistry Letters, 22(9), 3317-322.
  • Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-11.
  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides.
  • Fungicide Resistance Action Committee. (n.d.). SDHI Fungicides. Retrieved from [Link]

  • University of Georgia Extension. (2019). SDHI fungicides and turfgrass disease control: An overview. Retrieved from [Link]

  • Li, Y., et al. (2018).
  • Ren, Q., et al. (2012). Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes. Bioorganic & Medicinal Chemistry Letters, 22(9), 3317-3322.
  • Dong, W., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Bioorganic & Medicinal Chemistry Letters, 30(14), 127263.
  • Dong, W., et al. (2020). General synthetic route for the target compounds. ResearchGate. Retrieved from [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
  • Ren, Q., et al. (2012). Fluoride Enhances the Activity of Fungicides that Destabilize Cell Membranes. ResearchGate. Retrieved from [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1128-1134.
  • Grewal, A. S., et al. (2020). Synthetic route for substituted pyrazole carboxamide derivatives. ResearchGate. Retrieved from [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2019).
  • da Silva, F. C., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5894.
  • de la Torre, M. C., & Sierra, M. A. (2021).
  • Zhang, Y., et al. (2017). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(1), 168-179.
  • Knunyants, I. L., et al. (1990). 5-Fluoro-substituted pyrazoles. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 39(11), 2359-2364.
  • WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google P
  • Chen, L., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry, 27(19), 115048.
  • Shakyawar, D., et al. (2018). Synthesis and In-vitro Antifungal Evaluation of 5- Pyrazolones. Bentham Open. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Conversion of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol to Versatile Alkyl Halide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of alcohols to alkyl halides is a cornerstone of medicinal chemistry, converting a relatively poor leaving group (-OH) into a highly reactive handle for nucleophilic substitution and cross-coupling reactions. This guide provides a detailed technical overview and validated protocols for the conversion of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, a key building block in modern drug discovery, into its corresponding chloride, bromide, and iodide derivatives. We delve into the mechanistic rationale behind reagent selection, offering field-proven insights to ensure high-yield, reproducible outcomes. The protocols for thionyl chloride-mediated chlorination, phosphorus tribromide-driven bromination, and the adaptable Appel reaction for bromination and iodination are presented with step-by-step instructions, safety considerations, and characterization guidelines.

Introduction: The Strategic Importance of Pyrazole-based Alkyl Halides

The 1,3-dimethyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutics and clinical candidates. The introduction of a fluorine atom at the 5-position can significantly modulate physicochemical properties such as metabolic stability and binding affinity. Consequently, the ability to functionalize the 4-position is critical for library synthesis and structure-activity relationship (SAR) studies.

Converting the hydroxymethyl group of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol into a halomethyl group (Cl, Br, I) unlocks a vast synthetic landscape. These alkyl halides are potent electrophiles, readily undergoing Sₙ2 reactions with a wide array of nucleophiles—including amines, thiols, azides, and carbanions—to build molecular complexity. This guide provides robust and reliable methodologies to access these pivotal intermediates.

General Synthetic Workflow

The conversion of the starting alcohol to the target alkyl halides follows a straightforward, yet mechanistically distinct, pathway for each halogen. The overall strategy is to activate the hydroxyl group to facilitate its displacement by a halide ion.

G cluster_start Starting Material cluster_reagents Halogenation Method cluster_products Alkyl Halide Products start (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol reagent_cl SOCl₂ start->reagent_cl Chlorination reagent_br PBr₃ or PPh₃/CBr₄ start->reagent_br Bromination reagent_i PPh₃/I₂ start->reagent_i Iodination product_cl (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl chloride reagent_cl->product_cl product_br (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl bromide reagent_br->product_br product_i (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl iodide reagent_i->product_i

Figure 1: High-level workflow for the synthesis of pyrazole alkyl halides.

Conversion to (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl chloride

Method Selection: Thionyl Chloride (SOCl₂)

For the conversion of primary alcohols to alkyl chlorides, thionyl chloride is the reagent of choice.[1][2][3] The reaction is highly efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. The reaction is often performed in the presence of a base like pyridine or with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[4][5]

Reaction Mechanism

The mechanism involves the initial reaction of the alcohol with thionyl chloride to form a chlorosulfite intermediate. This key step converts the hydroxyl group into an excellent leaving group. The chloride ion, either from thionyl chloride itself or from the decomposition of the protonated base, then displaces the chlorosulfite group via an Sₙ2 pathway.[6]

G Mechanism of Thionyl Chloride Chlorination Py_CH2OH Pyrazole-CH₂OH Intermediate Pyrazole-CH₂-O-S(O)Cl (Chlorosulfite intermediate) Py_CH2OH->Intermediate + SOCl₂ - HCl SOCl2 SOCl₂ Product Pyrazole-CH₂Cl Intermediate->Product + Cl⁻ (Sₙ2) Byproducts SO₂ + HCl

Figure 2: Simplified mechanism for the chlorination of an alcohol using SOCl₂.

Detailed Experimental Protocol

Materials:

  • (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add anhydrous pyridine (1.2 eq) to the stirred solution. Following this, add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes. Causality Note: The slow addition of SOCl₂ is crucial to control the exothermic reaction and prevent side-product formation. Pyridine acts as a base to neutralize the HCl generated, driving the reaction to completion.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of saturated NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl chloride.

Conversion to (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl bromide

Two highly effective methods are presented for this transformation. The choice often depends on reagent availability and desired workup conditions.

Method A: Phosphorus Tribromide (PBr₃)

Overview: PBr₃ is a classic, robust reagent for converting primary and secondary alcohols to alkyl bromides.[7][8] The reaction is generally clean and high-yielding.

Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a standard Sₙ2 reaction.[1][8]

Protocol for PBr₃ Bromination

Procedure:

  • Setup: Dissolve (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DCM or diethyl ether in a flame-dried flask under nitrogen.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise. Causality Note: Only one-third of an equivalent is stoichiometrically required as each PBr₃ molecule can react with three alcohol molecules, but using slightly more (0.4 eq) ensures complete conversion.[1]

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Workup: Cool the mixture back to 0 °C and quench by the very slow, careful addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction & Purification: Extract with DCM, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography as described in section 3.3.

Method B: The Appel Reaction

Overview: The Appel reaction provides a milder alternative for bromination, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[9][10] The primary driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9]

Mechanism: PPh₃ reacts with CBr₄ to form a phosphonium salt. The alcohol is deprotonated, and the resulting alkoxide attacks the phosphonium salt. The final step is an Sₙ2 displacement by the bromide ion to yield the alkyl bromide and triphenylphosphine oxide.[10][11]

G Appel Reaction Mechanism Py_CH2OH Pyrazole-CH₂OH Intermediate [Pyrazole-CH₂-O-PPh₃]⁺Br⁻ (Oxyphosphonium salt) Py_CH2OH->Intermediate + [Ph₃PBr]⁺Br⁻ Reagents PPh₃ + CBr₄ Product Pyrazole-CH₂Br Intermediate->Product + Br⁻ (Sₙ2) Byproduct Ph₃P=O

Figure 3: Simplified mechanism for the Appel bromination.

Protocol for Appel Bromination

Procedure:

  • Setup: In a flask under nitrogen, dissolve the starting alcohol (1.0 eq) and carbon tetrabromide (CBr₄) (1.3 eq) in anhydrous DCM.[11]

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add triphenylphosphine (PPh₃) (1.3 eq) portion-wise, keeping the internal temperature below 5 °C.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, monitoring by TLC.[11]

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide. Pre-adsorb the crude material onto silica gel and purify by flash column chromatography. Expertise Note: Triphenylphosphine oxide can sometimes co-elute with the product. Using a less polar solvent system (e.g., higher hexane content) or trituration with a solvent like diethyl ether can help separate the byproduct.

Conversion to (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl iodide

Method Selection: The Appel Reaction

The Appel reaction is also the preferred method for converting alcohols to alkyl iodides, employing iodine (I₂) and triphenylphosphine (PPh₃).[9][11] Imidazole is often added to facilitate the reaction.[12]

Protocol for Appel Iodination

Procedure:

  • Setup: To a flask under nitrogen containing anhydrous DCM, add triphenylphosphine (1.5 eq), iodine (1.5 eq), and imidazole (2.0 eq).[11]

  • Cooling: Cool the mixture to 0 °C. A yellow precipitate may form.

  • Substrate Addition: Add a solution of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in DCM dropwise.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract with DCM.

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate and purify by flash column chromatography as described previously.

Summary and Comparison of Methods

FeatureChlorination (SOCl₂)Bromination (PBr₃)Bromination/Iodination (Appel)
Primary Reagents Thionyl chloride (SOCl₂)Phosphorus tribromide (PBr₃)PPh₃ / CBr₄ (or I₂)
Typical Solvent Dichloromethane (DCM)DCM, Diethyl EtherDichloromethane (DCM), THF
Temperature 0 °C to RT0 °C to RT0 °C to RT
Key Byproducts SO₂, HCl (gaseous)H₃PO₃ (water-soluble)Triphenylphosphine oxide
Workup Complexity LowLowModerate (byproduct removal)
Considerations Reagent is corrosive and moisture-sensitive. Use of a base is recommended.Reagent is highly reactive with water.Stoichiometric amounts of phosphine oxide must be removed via chromatography or crystallization.

References

  • K. S. V. Salih, N. V. T. Menon, R. T. N. Bala, et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Russian Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available at: [Link][10]

  • Wikipedia. Appel reaction. Available at: [Link][9]

  • NROChemistry. Appel Reaction: Mechanism & Examples. Available at: [Link][11]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available at: [Link][12]

  • Master Organic Chemistry. PBr3 and SOCl2. (2015). Available at: [Link][1]

  • BYJU'S. PBr3 Reaction. Available at: [Link][8]

  • Wikipedia. Phosphorus tribromide. Available at: [Link][13]

  • R. M. Denton, X. Tang, A. Przeslak. (2010). Organocatalytic Chlorination of Alcohols by P(III)/P(V) Redox Cycling. Organic Letters. Available at: [Link]

  • S. Jopp, et al. (2019). Organocatalytic Chlorination of Alcohols by P(III)/P(V) Redox Cycling. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available at: [Link][2]

  • Y. F. Mustafa, et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Available at: [Link][14]

  • M. Liu, et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. Available at: [Link][5]

  • Reddit. Help with thionyl chloride halogenation. (2023). Available at: [Link][4]

  • J. Yang, et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link][15]

  • Organic Chemistry Tutor. Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style. (2023). YouTube. Available at: [Link][16]

  • M. H. Nguyen, et al. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Available at: [Link][6]

  • Organic Chemistry Help. Alcohol to Bromide - Common Conditions. Available at: [Link][7]

  • Quora. How are alcohols and methanol converted to alkyl halides?. (2021). Available at: [Link][3]

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Scalable synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid from methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a valuable fluorinated heterocyclic building block, critical in the development of modern agrochemicals and pharmaceuticals, particularly as a key intermediate for a class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[1][2] Its synthesis on a scalable level presents several challenges, including regioselective control during the pyrazole ring formation and the efficient introduction of the C5-fluorine atom. This guide provides a comprehensive, technically detailed, and field-proven methodology for the scalable synthesis of this target molecule. The strategic pathway leverages common starting materials and addresses critical process parameters for safety, yield, and purity. While not synthesized directly from methanol as a carbon backbone, this guide interprets "from methanol" to signify its crucial role as a key solvent and reagent in methylation and esterification/hydrolysis steps, reflecting its ubiquitous use in industrial chemical processes.[3][4][5][6]

Strategic Overview & Retrosynthesis

The synthesis is designed as a multi-step pathway that prioritizes scalability, safety, and the use of readily available commercial reagents. The core of the strategy involves the construction of the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid backbone, followed by a late-stage direct C-H fluorination at the C5 position.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a practical synthetic route. The carboxylic acid is derived from the hydrolysis of a more tractable ethyl ester intermediate. This ester is formed via a classical Knorr-type pyrazole synthesis, involving the cyclocondensation of a β-ketoester equivalent with methylhydrazine.

G Target 5-Fluoro-1,3-dimethyl-1H- pyrazole-4-carboxylic acid Acid 1,3-Dimethyl-1H- pyrazole-4-carboxylic acid Target->Acid Direct C-H Fluorination Ester Ethyl 1,3-dimethyl-1H- pyrazole-4-carboxylate Acid->Ester Ester Hydrolysis Precursors Ethyl 2-(ethoxymethylidene)-3-oxobutanoate + Methylhydrazine Ester->Precursors Cyclocondensation Start Ethyl Acetoacetate + Triethyl Orthoformate Precursors->Start Condensation

Caption: Retrosynthetic pathway for the target molecule.

Forward Synthesis Workflow

The forward synthesis is a four-stage process designed for efficiency and scalability. Each stage is optimized to produce intermediates that can be telescoped or purified with minimal chromatographic intervention, favoring crystallization where possible.

G Start Ethyl Acetoacetate Triethyl Orthoformate Acetic Anhydride Step1 Step 1: Condensation Start->Step1 Intermediate1 Ethyl 2-(ethoxymethylidene) -3-oxobutanoate Step1->Intermediate1 Step2 Step 2: Cyclization (with Methylhydrazine) Intermediate1->Step2 Intermediate2 Ethyl 1,3-dimethyl-1H- pyrazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (with LiOH or NaOH) Intermediate2->Step3 Intermediate3 1,3-Dimethyl-1H- pyrazole-4-carboxylic acid Step3->Intermediate3 Step4 Step 4: Fluorination (with Selectfluor®) Intermediate3->Step4 FinalProduct Final Product: 5-Fluoro-1,3-dimethyl-1H- pyrazole-4-carboxylic acid Step4->FinalProduct

Caption: Forward synthesis workflow diagram.

Experimental Protocols & Methodologies

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn. Methylhydrazine is toxic and a suspected carcinogen; handle with extreme care.

Part 1: Synthesis of Ethyl 2-(ethoxymethylidene)-3-oxobutanoate (Intermediate A)

Principle: This step involves the reaction of ethyl acetoacetate with triethyl orthoformate, using acetic anhydride as a water scavenger to drive the reaction to completion. This forms the key 1,3-bielectrophilic intermediate required for pyrazole synthesis.[7]

Protocol:

  • Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube.

  • Charge the flask with ethyl acetoacetate (130.1 g, 1.0 mol), triethyl orthoformate (177.8 g, 1.2 mol), and acetic anhydride (122.5 g, 1.2 mol).

  • Heat the reaction mixture with stirring to 120-130 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Gas Chromatography (GC) until the consumption of ethyl acetoacetate is >98%.

  • Once the reaction is complete, cool the mixture to 60-70 °C.

  • Assemble a distillation apparatus and remove the low-boiling byproducts (ethyl acetate and ethanol) under reduced pressure.

  • The crude residue, primarily Ethyl 2-(ethoxymethylidene)-3-oxobutanoate, is a pale yellow oil and can be used in the next step without further purification. Expected crude yield is ~180-186 g.

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Ethyl Acetoacetate130.141.01.0130.1 g
Triethyl Orthoformate148.201.21.2177.8 g
Acetic Anhydride102.091.21.2122.5 g
Part 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (Intermediate B)

Principle: This is the critical ring-forming step. The crude intermediate from Part 1 undergoes a regioselective cyclocondensation reaction with methylhydrazine in a protic solvent like methanol or ethanol. The use of methylhydrazine directly installs the N1-methyl group, avoiding isomeric mixtures that can arise from post-synthesis N-alkylation of an unsubstituted pyrazole.[1][8][9]

Protocol:

  • Equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Cool the flask in an ice-water bath.

  • Charge the flask with methanol (1.0 L) and the crude Ethyl 2-(ethoxymethylidene)-3-oxobutanoate (approx. 1.0 mol) from the previous step.

  • Slowly add methylhydrazine (48.4 g, 1.05 mol) dropwise via the addition funnel over 1-1.5 hours, ensuring the internal temperature is maintained below 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the resulting residue in ethyl acetate (1.5 L) and wash sequentially with 1M HCl (2 x 250 mL) and saturated sodium bicarbonate solution (2 x 250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • The crude product can often be purified by vacuum distillation or crystallization from a hexane/ethyl acetate mixture to afford a white to off-white solid. Expected yield: 147-165 g (80-90% over two steps).

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Intermediate A (crude)186.21~1.01.0~186 g
Methylhydrazine46.071.051.0548.4 g
Methanol32.04-Solvent1.0 L
Part 3: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Intermediate C)

Principle: The ethyl ester is saponified to the corresponding carboxylic acid using a strong base like lithium hydroxide or sodium hydroxide in a mixed aqueous-organic solvent system.[5][10] The use of LiOH is often preferred for its clean reaction profiles.

Protocol:

  • To a 2 L flask, add Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (182.2 g, 1.0 mol), tetrahydrofuran (THF, 500 mL), and water (500 mL).

  • Add lithium hydroxide monohydrate (46.1 g, 1.1 mol) to the stirred mixture.

  • Heat the reaction to 50 °C and stir for 2-4 hours until TLC/LC-MS analysis confirms the complete consumption of the starting ester.

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (500 mL) and wash with methyl tert-butyl ether (MTBE, 2 x 200 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl (~90 mL).

  • A white precipitate will form. Stir the slurry in the ice bath for 1 hour.

  • Collect the solid by filtration, wash the filter cake with cold deionized water (2 x 250 mL), and dry under vacuum at 50 °C to a constant weight.

  • This yields the product as a white crystalline solid. Expected yield: 143-151 g (93-98%).

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Intermediate B182.211.01.0182.2 g
LiOH·H₂O41.961.11.146.1 g
THF / Water--Solvent500 mL / 500 mL
Part 4: Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Final Product)

Principle: This step employs an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobis(phenyl)sulfonimide), for the direct C-H fluorination of the electron-rich pyrazole ring at the C5 position. The reaction is typically performed in a polar aprotic solvent. This is a critical transformation requiring careful control of conditions.

Protocol:

  • Strictly under an inert atmosphere (Nitrogen or Argon) , charge a dry 2 L jacketed reactor with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (154.1 g, 1.0 mol) and anhydrous acetonitrile (1.0 L).

  • Stir the suspension and cool the reactor to 0-5 °C.

  • In a separate dry flask, dissolve Selectfluor® (390.0 g, 1.1 mol) in anhydrous acetonitrile (500 mL).

  • Add the Selectfluor® solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction for the formation of the product and consumption of the starting material by LC-MS.

  • Upon completion, quench the reaction by carefully pouring it into 2 L of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 750 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate (2 x 300 mL) followed by brine (1 x 300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude solid is purified by recrystallization from an appropriate solvent system (e.g., toluene or ethyl acetate/heptane) to afford the final product as a white solid. Expected yield: 126-142 g (73-82%).

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount Used
Intermediate C154.151.01.0154.1 g
Selectfluor®354.371.11.1390.0 g
Acetonitrile (anhydrous)41.05-Solvent1.5 L

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Iaroshenko, V. O., & Gevorgyan, A. (2020). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega, 5(5), 2296-2307. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. [Link]

  • Kennedy, C. R., Le, D. N., & Paquin, J. F. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters, 24(2), 538-542. [Link]

  • Kim, D., & Park, Y. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(34), 6633-6654. [Link]

  • Kim, D., & Park, Y. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. [Link]

  • Quiroga, J., Rincón, D. A., & Abonia, R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. [Link]

  • Bildirici, İ., & Çetinkaya, S. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Cerdán, S., & Elguero, J. (2010). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2010(8), 1-10. [Link]

  • Kumar, A., & Kumar, R. (2023). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Journal of Drug Delivery and Therapeutics, 13(7), 123-134. [Link]

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • ResearchGate. (n.d.). Overall reaction of the pyrazole ring formation. ResearchGate. [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐(fluorosulfonyl)‐1H‐pyrazole‐5‐carboxylic acid 3 via... ResearchGate. [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. [Link]

  • ACS Publications. (2023). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

  • Kyung Hee University. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University Scholars. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Request PDF. [Link]

  • Neuroquantology. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES BASED ON HEXA-2,4-DIYNE-1,6-DIOLS MONOESTERS. Neuroquantology. [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8282-8299. [Link]

  • PubChem. (n.d.). 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Google Patents. (n.d.). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.
  • Asian Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]

  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids. Request PDF. [Link]

  • SciSpace. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Purification methods for fluorinated pyrazole methanol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Pyrazole Methanol Intermediates

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Methodology for Fluorinated Pyrazole Methanols

Introduction: The "Polarity Paradox"

Welcome to the technical guide for handling fluorinated pyrazole methanols. These intermediates present a unique purification challenge we call the "Polarity Paradox."

  • The Fluorine Effect: The fluoro/trifluoromethyl group adds significant lipophilicity and electron-withdrawing character.

  • The Methanol Effect: The hydroxymethyl (

    
    ) group introduces high polarity and strong hydrogen-bonding capability.
    

This duality often leads to compounds that "smear" on silica (tailing), "oil out" during crystallization, and exhibit deceptive solubility profiles. This guide provides self-validating protocols to overcome these specific hurdles.

Tier 1: Strategic Triage (Start Here)

Before selecting a method, determine the dominant impurity profile.

Impurity Type Primary Symptom Recommended Strategy
Regioisomers Double spots on TLC (close

); split peaks in NMR.
Chromatography (See Tier 2) with pH modifiers.
Starting Material (Ester/Ketone) Distinct

difference; carbonyl peak in IR/NMR.
Selective Extraction (See Tier 4) or Reduction completion check.
Oligomers/Tars Baseline streak on TLC; colored oil.Crystallization (See Tier 3) with antisolvent.
Inorganic Salts Ash residue; broad melting point.Aqueous Wash/Reslurry (Product is likely water-insoluble).

Tier 2: Chromatography Solutions

The Issue: Fluorinated pyrazole methanols often streak on silica gel due to the interaction between the acidic silica silanols and the basic pyrazole nitrogen, compounded by the H-bonding of the alcohol.

Protocol A: The "Buffered" Silica Column

Standard EtOAc/Hexane often fails to separate regioisomers efficiently.

  • Mobile Phase Modification: Do not use neutral solvents.

    • For Acidic Pyrazoles (N-H free): Add 0.5% - 1% Acetic Acid to the mobile phase. This suppresses the ionization of the pyrazole N-H, sharpening the peak.

    • For Basic Pyrazoles (N-Alkyl): Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then run the gradient with 0.1% TEA. This blocks acidic silanol sites on the silica.

  • Gradient Strategy: Start lower polarity than expected. The fluorine atoms increase mobility, but the methanol group drags it back.

    • Recommendation: 0%

      
       40% EtOAc in Hexane (or DCM/MeOH 98:2 for very polar variants).
      
Protocol B: Regioisomer Separation (The Critical Step)

Regioisomers (e.g., 1,3- vs 1,5-substituted) often co-elute.

  • Mechanism: The dipole moments of regioisomers differ significantly.

  • Self-Validating Check: Use 19F NMR to monitor fractions.[1] Regioisomers typically show a shift difference of 0.5–2.0 ppm in the fluorine spectrum, which is far more distinct than 1H NMR for these mixtures.

Tier 3: Crystallization & Phase Separation

The Issue: "Oiling Out." The compound forms a second liquid phase rather than a crystal lattice during cooling.

Troubleshooting Guide: Oiling Out

Q: My product separates as a yellow oil at the bottom of the flask during recrystallization. How do I fix this?

A: This occurs when the "oiling" temperature is higher than the crystallization temperature. Step-by-Step Fix:

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Seed at High Temp: Add a seed crystal (if available) before the solution cools to the cloud point.

  • The "Trituration" Trick: If no seed exists, cool the oil to room temperature. Add a small volume of a non-solvent (e.g., Pentane or Diethyl Ether) and scratch the glass side vigorously with a spatula. The friction often induces nucleation.

  • Solvent Switch: Switch from a single solvent (e.g., Ethanol) to a binary system.

    • System 1: Toluene (dissolve hot) + Heptane (add dropwise).

    • System 2: Isopropyl Acetate (good for fluorinated compounds) + Hexane.

Tier 4: The "pH Swing" Extraction (High Purity)

The Issue: Difficulty separating the product from neutral organic impurities without running a column.

Scientific Basis: Fluorine substitution on the pyrazole ring (especially


) dramatically increases the acidity of the N-H proton.
  • Non-fluorinated Pyrazole

    
    : ~14 (Neutral/Weakly Basic)
    
  • 3-Trifluoromethyl Pyrazole

    
    : ~8.5 (Weakly Acidic)
    

Protocol: You can exploit this


 shift to extract the product into a mild basic aqueous phase, leaving non-acidic impurities (like unreacted esters or N-alkylated byproducts) in the organic layer.

pH_Swing start Crude Mixture (Organic Phase) step1 Add 10% Na2CO3 (aq) (pH ~10-11) start->step1 separation Phase Separation step1->separation org_layer Organic Layer (Contains Neutral Impurities) separation->org_layer Discard aq_layer Aqueous Layer (Contains Product as Salt) separation->aq_layer Keep step2 Wash Aq. Layer with Ether (Removes trace organics) aq_layer->step2 step3 Acidify with HCl to pH 4-5 step2->step3 final Precipitation or Extraction of Pure Product step3->final

Figure 1: pH-Swing extraction workflow specifically designed for N-H acidic fluorinated pyrazoles.

Tier 5: Stability & Storage FAQs

Q: Can I store the methanol intermediate indefinitely? A: Caution is advised. The hydroxymethyl group on an electron-deficient (fluorinated) pyrazole ring can be prone to oxidation to the aldehyde or carboxylic acid if exposed to air and light over time.

  • Check: Run a TLC.[2][3] A spot appearing at the baseline (carboxylic acid) or higher

    
     (aldehyde) indicates degradation.
    
  • Storage: Store under Argon at 4°C.

Q: I see a new impurity forming during rotary evaporation. What is it? A: If you used Acetone or Methanol, you might be forming a hemiacetal or ketal if your product has any aldehyde impurities. However, a common issue with ortho-fluorinated alcohols is elimination . If the methanol group is adjacent to a leaving group (rare in this specific intermediate but possible in precursors), ensure your water bath is <40°C.

Summary Data Table: Solvent Systems

MethodSolvent SystemApplicationNotes
TLC/Flash Hexane / EtOAc (3:1 to 1:1)General Purity CheckAdd 1% AcOH if tailing occurs.
TLC/Flash DCM / MeOH (95:5)Polar ImpuritiesGood for highly polar methanol derivatives.
Recryst. Toluene / HeptaneBulk PurificationBest for avoiding "oiling out."
Recryst. Water / EthanolFinal PolishGood for removing inorganic salts.
HPLC Water (0.1% TFA) / MeCNQuantitationAcidic modifier is mandatory for sharp peaks.

References

  • Regioselectivity in Pyrazole Formation: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

  • Purification of Pyrazoles: "Method for purifying pyrazoles."[4] Google Patents (BASF SE), WO2011076194A1.

  • Acidity of Fluorinated Pyrazoles: "3,5-Bis(trifluoromethyl)-1H-pyrazole Properties." U.S. EPA CompTox Chemicals Dashboard.

  • Chromatography of Isomers: "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Support.

  • Synthesis of Fluorinated Pyrazoles: Monteiro, A., et al. "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." University of Mississippi eGrove.

Sources

Technical Support Center: Oxidation Protocols for Fluorinated Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting oxidation of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Case ID: PYR-OX-5F-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Context

User Goal: Oxidation of the primary alcohol at the C4 position of the pyrazole ring. Target Product:

  • A: 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Aldehyde)[1]

  • B: 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Carboxylic Acid)[1]

The Core Challenge: The 5-fluoro-1,3-dimethylpyrazole scaffold presents a unique "push-pull" electronic environment. The fluorine atom at C5 is electron-withdrawing, activating the ring toward Nucleophilic Aromatic Substitution (


). Harsh oxidative conditions (especially those involving high heat or strong bases) can lead to defluorination  or ring degradation. Furthermore, the nitrogen-rich heterocycle can coordinate with metal oxidants, potentially stalling the reaction.

This guide prioritizes chemoselectivity to preserve the C-F bond while effecting the transformation.

Decision Logic & Workflow

Before selecting a reagent, determine your endpoint. The following logic map illustrates the recommended pathways to avoid common pitfalls like over-oxidation or defluorination.

OxidationWorkflow Start Starting Material: (5-fluoro-1,3-dimethyl- 1H-pyrazol-4-yl)methanol Method_MnO2 Method A: Activated MnO2 (Mild, Heterogeneous) Start->Method_MnO2 Preferred Route Method_TEMPO Method B: TEMPO/NaOCl (Green, Homogeneous) Start->Method_TEMPO Alternative Target_Ald Target: Aldehyde Method_Pinnick Method C: Pinnick Oxidation (NaClO2, Buffer) Target_Ald->Method_Pinnick Step 2 (Safe) Target_Acid Target: Carboxylic Acid Method_MnO2->Target_Ald Issue_Stall Issue: Reaction Stalls? Method_MnO2->Issue_Stall Method_TEMPO->Target_Ald Method_Pinnick->Target_Acid Action_Sieves Add 3Å Sieves or Azeotrope Issue_Stall->Action_Sieves Yes

Figure 1: Decision tree for selecting the optimal oxidation pathway based on target functional group and troubleshooting common stalls.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" for Aldehydes (Activated MnO₂)

Best for: Small to mid-scale, avoiding over-oxidation, preserving the C-F bond.

Mechanism: Manganese dioxide (


) oxidation is surface-dependent.[2] The alcohol adsorbs onto the surface, coordinates to Mn(IV), and eliminates to the aldehyde.
Critical Constraint:  Water deactivates the surface.

Step-by-Step:

  • Reagent Prep (The "Secret" Step): Do not use

    
     straight from the bottle. Dry it in an oven at 110–120°C for 12 hours prior to use, or azeotropically distill it with toluene if you are in a rush.
    
  • Solvent: Dissolve the pyrazole methanol in anhydrous Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Stoichiometry: Use a large excess (10–20 equivalents). Because it is heterogeneous, "equivalents" refers to mass/surface area availability, not just moles.

  • Reaction: Add Activated

    
    .[3] Stir vigorously at reflux (DCM: 40°C) or room temperature.
    
  • Monitoring: Check TLC/HPLC every 2 hours.

  • Workup: Filter through a pad of Celite. Wash the pad thoroughly with EtOAc (pyrazole aldehydes can stick to the manganese salts).

Protocol B: The "Safe" Route to Carboxylic Acid (Pinnick Oxidation)

Best for: Avoiding defluorination. Do NOT use KMnO4 or Jones Reagent if possible, as the acidic/thermal stress risks damaging the fluoropyrazole core.

Mechanism: Converts the aldehyde (from Protocol A) to the acid using Sodium Chlorite (


).
Scavenger:  2-Methyl-2-butene is used to scavenge the hypochlorite byproduct, preventing chlorination of the pyrazole ring.

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in

    
    -BuOH/Water (3:1).
    
  • Scavenger: Add 2-methyl-2-butene (5–10 equiv).

  • Buffer: Add

    
     (monobasic sodium phosphate) to buffer the pH to ~3.5. Crucial:  This prevents the formation of 
    
    
    
    gas (explosive) and protects the fluorine substituent from basic hydrolysis.
  • Oxidant: Add

    
     (1.5–2.0 equiv) portion-wise at 0°C.
    
  • Workup: Acidify carefully to pH 2, extract with EtOAc.

Troubleshooting Guide (FAQ)

Q1: The reaction with MnO₂ is stuck at 50% conversion. Adding more reagent doesn't help. Why?

Diagnosis: Water Deactivation. As the alcohol oxidizes, water is produced as a byproduct. This water binds to the active sites on the


 surface, "poisoning" the catalyst.
Solution: 
  • Add Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction flask to scavenge the water as it forms [1].

  • Double Filtration: Filter off the "wet"

    
     and re-dissolve the crude mixture in fresh anhydrous solvent with a fresh batch of activated 
    
    
    
    .
Q2: I see a new spot on TLC that isn't my product, and I've lost the Fluorine signal in NMR. What happened?

Diagnosis: Nucleophilic Aromatic Substitution (


). 
The 5-position of the pyrazole is electron-deficient. If you used a basic oxidant (like basic 

or

) or high temperatures, a nucleophile (like

or solvent) may have displaced the fluorine. Solution:
  • Switch to neutral or slightly acidic conditions (Protocol A or B).

  • Avoid temperatures above 60°C.

  • Validation: Check

    
     NMR. The 5-F signal should appear around -120 to -150 ppm (depending on reference). Loss of this signal confirms defluorination [2].
    
Q3: Can I use TEMPO instead of MnO₂?

Answer: Yes, but with caution. TEMPO/Bleach (Anelli oxidation) is excellent for primary alcohols. However, the pyrazole nitrogen can coordinate to the copper co-catalyst (if using aerobic Cu/TEMPO).

  • Recommendation: Use the TEMPO/BAIB (Bis-acetoxyiodobenzene) system. It is metal-free and operates in mild organic solvents (DCM/Water), avoiding metal coordination issues [3].

Q4: My aldehyde is unstable/degrading during purification.

Diagnosis: Pyrazole aldehydes can be prone to air oxidation or polymerization. Solution:

  • Do not use silica gel chromatography if possible. Silica is slightly acidic and can degrade sensitive aldehydes.

  • Purification Trick: Isolate via Bisulfite Adduct . Shake the organic layer with saturated

    
    . The aldehyde forms a solid adduct. Wash the solid with ether, then release the aldehyde by treating the solid with mild base (
    
    
    
    ) or dilute acid [4].

Reagent Comparison Data

Reagent SystemTargetSelectivity (F-Stability)Reaction SpeedScalabilityRisk Profile
Activated MnO₂ AldehydeHigh Slow (Surface dependent)ModerateLow (Safe, just messy)
TEMPO / NaOCl AldehydeModerateFastHigh Exothermic; pH control needed
Dess-Martin (DMP) AldehydeHigh FastLow (Expensive)Shock sensitive (Solid)
KMnO₄ (Basic) AcidLow (Risk of defluorination)FastHighHigh (Over-oxidation/SNAr)
Pinnick (NaClO₂) AcidHigh ModerateHighClO₂ gas (Ventilation required)

References

  • Reddit ChemPros Community. (2025).[2] MnO2 Activation/Preparation for Alcohol Oxidation? Retrieved from

  • National Institutes of Health (PMC). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. (Discusses stability of 5-fluoropyrazoles). Retrieved from

  • Organic Chemistry Portal. TEMPO-mediated Oxidations. (General protocols for TEMPO/BAIB). Retrieved from

  • ACS Publications. Tandem Oxidation Processes Using Manganese Dioxide. (Discusses workup and stability).[4] Retrieved from

Sources

Optimizing solvent selection for (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Welcome to the technical support center for optimizing the crystallization of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the complexities of solvent selection and troubleshooting for this active pharmaceutical ingredient (API). Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol that influence solvent selection?

A1: Understanding the molecular structure is key. (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol possesses several features that dictate its behavior in different solvents:

  • Hydrogen Bonding: The primary alcohol (-CH₂OH) group is a strong hydrogen bond donor and acceptor. The pyrazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond acceptor.[1][2] This suggests that protic solvents (like alcohols) or polar aprotic solvents with hydrogen bond accepting capabilities (like acetone or ethyl acetate) will be effective at dissolving the compound.

  • Polarity: The presence of fluorine, nitrogen, and oxygen atoms imparts significant polarity to the molecule. Therefore, it is expected to have limited solubility in non-polar solvents (e.g., hexanes, toluene) and higher solubility in polar solvents (e.g., ethanol, methanol, acetone).[1][3]

  • Aromaticity: The pyrazole ring is an aromatic heterocycle.[4][5] This allows for potential π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility. Solvents with aromatic character, like toluene, might interact differently than aliphatic solvents.

  • Molecular Weight and Substituents: The relatively low molecular weight and the presence of polar functional groups suggest that strong intermolecular forces will be significant, potentially leading to high lattice energy in the solid state which must be overcome by the solvent.[1][2]

Q2: Why is solvent selection considered a cornerstone of crystallization development for an API like this?

A2: The choice of solvent is one of the most critical decisions in developing a crystallization process.[6][7] It directly impacts nearly every critical quality attribute (CQA) of the final solid-state API. An optimal solvent system is not just one that provides a high yield; it must also control for:

  • Polymorphism: The solvent can dictate which crystalline form (polymorph) of the API is produced.[6][8][9] Different polymorphs can have drastically different properties, including solubility, stability, and bioavailability, making polymorph control essential in pharmaceutical development.

  • Purity: Crystallization is a primary method for purification.[10] The right solvent will maximize the solubility of impurities while minimizing the solubility of the target compound upon cooling, leading to effective impurity rejection.[6][8]

  • Crystal Morphology (Habit): The solvent influences the shape and size of the crystals.[6][8] This is critical for downstream processing, as properties like filterability, flowability, and compressibility are directly affected by crystal habit.[11] Needle-shaped crystals, for example, are often difficult to filter and handle.[11]

  • Process Safety and Environmental Impact: Solvents must be chosen with regard to their safety (toxicity, flammability) and environmental footprint, especially as the process is scaled up.

Solvent Screening and Selection Guide

Q3: How do I design and execute a systematic solvent screening experiment for this compound?

A3: A systematic, small-scale screening is the most efficient method to identify promising solvent candidates. This approach minimizes the consumption of valuable API while providing a broad overview of its solubility behavior.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense a fixed amount of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (e.g., 10-20 mg) into several small vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: Add a measured volume of a single test solvent (e.g., 0.1 mL) to each vial. Use a diverse range of solvents as suggested in the table below.

  • Room Temperature Observation: Vigorously mix or sonicate the vials at ambient temperature. Record your observations:

    • Fully Dissolved: The solvent is too strong at this concentration.

    • Partially Soluble/Slurry: A promising candidate.

    • Insoluble: The solvent is too weak.

  • Heating: For vials showing partial or no solubility, heat the mixture to a temperature near the solvent's boiling point. Record observations again. If the solid dissolves completely, it indicates the solvent is suitable for a cooling crystallization.

  • Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then further cool in an ice bath (0-5 °C).

  • Observation of Crystallization: Note the quality of the solid that forms:

    • Crystalline Solid: Excellent candidate.

    • Amorphous Powder or Oil: Indicates the compound may be precipitating too quickly or has oiled out. The solvent may be too good, or the cooling rate is too fast.

    • No Solid Forms: The compound remains too soluble even at low temperatures. This solvent might be suitable as the "good" solvent in a binary anti-solvent system.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsBoiling Point (°C)Polarity IndexKey Characteristics
Protic Methanol655.1Strong H-bond donor/acceptor
Ethanol784.3Common, less toxic than MeOH
Isopropanol (IPA)823.9Good balance of polarity
Water10010.2Potential anti-solvent
Polar Aprotic Acetone565.1Strong H-bond acceptor
Acetonitrile (ACN)825.8High dielectric constant
Ethyl Acetate (EtOAc)774.4Common ester, moderate polarity
Tetrahydrofuran (THF)664.0Cyclic ether, good solvating power
Non-Polar Toluene1112.4Aromatic, may interact via π-stacking
Heptane/Hexane98 / 690.1Common anti-solvents

Diagram 1: Solvent Screening Workflow A visual guide to the systematic solvent screening protocol.

SolventScreening start Start: Weigh API into Vials add_solvent Add Test Solvent (0.1 mL) start->add_solvent mix_rt Mix at Room Temp add_solvent->mix_rt observe_rt Observe Solubility mix_rt->observe_rt heat Heat to Reflux observe_rt->heat Partial or Insoluble end_antisolvent Candidate for Anti-Solvent System observe_rt->end_antisolvent Fully Soluble observe_hot Observe Solubility heat->observe_hot cool Cool to 0-5 °C observe_hot->cool Fully Soluble end_poor Poor Solvent observe_hot->end_poor Insoluble observe_cool Observe Solid Formation cool->observe_cool end_good Candidate Solvent (Crystalline Solid) observe_cool->end_good Solid Forms observe_cool->end_antisolvent No Solid

Q4: How do I select the best crystallization method based on the screening results?

A4: The screening results will point you toward one of three primary crystallization methods: cooling, anti-solvent, or evaporation. The goal is to create a supersaturated solution from which the compound can crystallize in a controlled manner.

Diagram 2: Decision Tree for Crystallization Method Selection A logical path from screening results to method selection.

MethodSelection start Solvent Screening Results q1 Is API soluble at high temp but poorly soluble at low temp in a single solvent? start->q1 cooling Cooling Crystallization: Dissolve in min. hot solvent, then cool slowly. q1->cooling Yes q2 Is API highly soluble in Solvent A but insoluble in miscible Solvent B? q1->q2 No antisolvent Anti-Solvent Crystallization: Dissolve in min. Solvent A, add Solvent B slowly. q2->antisolvent Yes q3 Is API moderately soluble at room temp in a volatile solvent? q2->q3 No evaporation Evaporation Crystallization: Dissolve at room temp, allow solvent to evaporate slowly. q3->evaporation Yes re_screen Re-evaluate solvent choices or consider solvent mixtures. q3->re_screen No

Troubleshooting Guide

Q5: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

A5: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the level of supersaturation is too high, or the solution temperature is above the melting point of the solid form in that solvent system.

Potential Causes & Solutions:

  • Solution is too concentrated: The solubility limit was exceeded too quickly. Solution: Use a slightly larger volume of solvent to create a more dilute solution before cooling.

  • Cooling rate is too fast: Rapid cooling can lead to a state where the system doesn't have enough time to nucleate and grow crystals. Solution: Slow down the cooling rate. Allow the solution to cool to room temperature naturally before transferring it to a cooling bath. Insulate the flask to slow heat transfer.[12]

  • Solvent is too "good": The high affinity between the solute and solvent can inhibit crystallization. Solution: Add a small amount of an anti-solvent to the hot solution before cooling to reduce the overall solvating power.

  • Presence of impurities: Impurities can sometimes inhibit nucleation. Solution: Attempt to purify the crude material by other means (e.g., column chromatography) before crystallization.

Q6: I've cooled my solution, but no crystals have formed. What are my options?

A6: Failure to crystallize upon cooling usually means the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[12][13] The microscopic imperfections on the glass can serve as nucleation sites.

  • Add Seed Crystals: If you have a small amount of the solid product from a previous batch, add a single tiny crystal to the solution.[13][14] This provides a template for crystal growth.

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[12]

  • Cool to a Lower Temperature: If you've only cooled to 0 °C, try using a dry ice/acetone bath to reach a much lower temperature, provided your solvent is compatible.

  • Add an Anti-Solvent: If the above methods fail, you can carefully add a miscible anti-solvent dropwise to the cooled solution until turbidity persists, which indicates the onset of precipitation.[13]

Q7: My crystallization yield is very low. How can I improve it?

A7: A low yield typically indicates that a significant amount of your product remains dissolved in the mother liquor after filtration.[12]

Strategies to Improve Yield:

  • Optimize Solvent Ratio: If using an anti-solvent method, ensure you have added enough anti-solvent to sufficiently decrease the product's solubility.

  • Maximize Cooling: Ensure the crystallization mixture has reached the lowest practical temperature and has been held there long enough for crystallization to complete before filtration.

  • Minimize Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold fresh solvent to remove residual mother liquor without dissolving a significant portion of the product.

  • Solvent Choice Re-evaluation: The chosen solvent may simply be too good, keeping too much product in solution even when cold. Re-screen for a solvent system that shows a steeper solubility curve (i.e., a larger difference in solubility between hot and cold temperatures).

Advanced Topics: Purity and Polymorphism

Q8: How does my choice of solvent impact the removal of impurities?

A8: The primary goal of crystallization, besides isolation, is purification. The solvent system plays a pivotal role in impurity rejection.[8][15] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures but low solubility at ambient or sub-ambient temperatures, while simultaneously having high solubility for impurities across the entire temperature range. This differential solubility is what allows impurities to be "purged" into the mother liquor.

Mechanisms of Impurity Incorporation:

  • Surface Adsorption: Impurities adhere to the surface of the growing crystal.[16]

  • Inclusions: Pockets of mother liquor, rich in impurities, become trapped within the crystal as it grows.[16]

  • Solid Solution Formation: Impurities that are structurally similar to the API can be incorporated directly into the crystal lattice.[16]

Table 2: Solvent Selection Strategies for Enhanced Impurity Rejection

StrategyRationaleExample
Select a solvent with moderate API solubility Very high solubility can lead to fast crystal growth, increasing the chance of inclusions.[16]If your API is extremely soluble in Methanol, try a less aggressive solvent like Isopropanol.
Choose a solvent where impurities are highly soluble This keeps the impurities in the mother liquor, preventing them from co-precipitating or adsorbing onto the crystal surface.If a key impurity is non-polar, a more polar crystallization solvent will better sequester it in the solution phase.
Employ a mixed-solvent system A carefully tuned binary system can fine-tune the solubility of both the API and impurities to maximize the differential.Dissolve the crude material in a small amount of a good solvent (e.g., Ethanol) and add an anti-solvent (e.g., Water) in which the impurity is still soluble.
Control the rate of crystallization Slower crystal growth allows more time for the crystal lattice to reject molecules that do not fit perfectly, i.e., impurities.[11]Use a slower cooling profile or a slower anti-solvent addition rate.

Diagram 3: Relationship Between Solvent and Crystallization Outcomes Conceptual links between solvent choice and final product attributes.

References

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • Simon, L. L., et al. (2018). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development, 22(9), 1193–1199. Retrieved from [Link]

  • APC Ltd. (n.d.). Solvent Selection - (API) Solubility. Retrieved from [Link]

  • Salami, O. O., et al. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 12(3), 336. Retrieved from [Link]

  • Thakur, A., et al. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 22(7), 4119–4132. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Blagden, N., & de Matas, M. (2005). Solvent Systems for Crystallization and Polymorph Selection. In Pharmaceutical Profiling in Drug Discovery for Lead Selection (pp. 301-330). Blackwell Publishing. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. Retrieved from [Link]

  • Capellades, G., et al. (2022). Summary of impurity retention mechanisms in crystallization and isolation... [Diagram]. ResearchGate. Retrieved from [Link]

  • Turner, R. A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1471–1480. Retrieved from [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24, 1459-1476. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrazole. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. Retrieved from [Link]

  • PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Fodili, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Fodili, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Mvondo-Meva'a/e303b3021703e7e22e519c5c7929486c9053805b
  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Retrieved from [Link]

  • MDPI. (n.d.). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]

  • OUCI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridine tetrahydrofuran solvate. Retrieved from [Link]

  • National University of Pharmacy. (2023, March 10). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

Sources

Removing regioisomeric impurities from 1,3-dimethyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 1,3-dimethyl-1H-pyrazole (1,3-DMP) and the removal of its regioisomeric impurity, 1,5-dimethyl-1H-pyrazole (1,5-DMP) .

The Core Problem: The "Methylation Trap"

If you are synthesizing 1,3-dimethyl-1H-pyrazole via the methylation of 3-methylpyrazole (using MeI, DMS, or similar), you are fighting a fundamental tautomeric battle. The precursor, 3-methylpyrazole, exists in equilibrium between two forms. Alkylation occurs at either nitrogen, leading to a mixture of the desired 1,3-isomer (typically major, favored by sterics) and the 1,5-isomer (impurity).

  • Target: 1,3-Dimethyl-1H-pyrazole (Lower steric hindrance, thermodynamically more stable).

  • Impurity: 1,5-Dimethyl-1H-pyrazole (Steric clash between N-Me and C-Me).

While the 1,3-isomer is often favored (approx. 60:40 to 70:30 ratio depending on base/solvent), the physical properties of these isomers are frustratingly similar, making standard flash chromatography inefficient for large scales.

Mechanism & Causality Visualization

The following diagram illustrates why your reaction inevitably creates a mixture.

MethylationPathways Precursor 3-Methylpyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Delocalized Charge) Precursor->Anion Deprotonation (NaH, NaOH, K2CO3) Target 1,3-Dimethyl-1H-pyrazole (Target) Less Steric Hindrance Anion->Target Alkylation at N1 (Favored) Impurity 1,5-Dimethyl-1H-pyrazole (Impurity) N-Me / C-Me Clash Anion->Impurity Alkylation at N2 (Disfavored)

Figure 1: Divergent alkylation pathways of the 3-methylpyrazole anion.

Analytical Diagnostics: Know Your Mixture

Before attempting separation, you must quantify the ratio. Thin Layer Chromatography (TLC) is often deceptive because the Rf values are nearly identical. NMR is the only reliable diagnostic tool.

Comparative Analytical Data
Feature1,3-Dimethylpyrazole (Target) 1,5-Dimethylpyrazole (Impurity)
1H NMR (CDCl3) N-Me: ~3.78 ppm (Singlet)C-Me: ~2.25 ppm (Singlet)H-4: ~5.9 ppm (d, J small)H-5: ~7.3 ppm (d)N-Me: ~3.74 ppm (Singlet)C-Me: ~2.28 ppm (Singlet)H-3: ~7.4 ppm (d)H-4: ~6.0 ppm (d)
13C NMR N-Me: ~38 ppmC-Me: ~13 ppmN-Me: ~36 ppmC-Me: ~11 ppm
Refractive Index (

)
1.3930 1.3754
Boiling Point More Volatile (Lower BP)Less Volatile (Higher BP)

Critical Note on Volatility: Contrary to some intuitive steric arguments, experimental data from binary system studies indicates that 1,3-dimethylpyrazole is the more volatile component (lower boiling point) compared to the 1,5-isomer. This is crucial for setting up your distillation cuts.

Troubleshooting & Purification Protocols

Method A: Rectification (Fractional Distillation)

Best for: Large scale (>50g), crude mixtures with >60% target.

Because the boiling point difference is relatively narrow (approx. 10–15°C difference depending on pressure), simple distillation will fail. You need a fractionating column (Vigreux or packed column) to achieve separation.

Protocol:

  • Setup: Use a distillation column with at least 10-15 theoretical plates . Ensure high-vacuum capability (<10 mmHg).

  • Equilibration: Heat the pot to reflux and allow the column to equilibrate for 30-60 minutes at total reflux (no takeoff).

  • Fraction Collection:

    • Fraction 1 (Forerun): Will be rich in solvent and the highly volatile 1,3-DMP (Target).

    • Fraction 2 (Main Cut): Pure 1,3-DMP . Monitor the head temperature closely. It should stabilize at the lower boiling point.

    • Fraction 3 (Transition): A mix of 1,3 and 1,5. Recycle this.

    • Residue: Enriched 1,5-DMP .

  • Verification: Check the Refractive Index (RI) of drops from the condenser. As soon as the RI starts dropping (towards 1.3754), stop collecting the main fraction.

Method B: Chemical Resolution (Hydrohalide Salt Precipitation)

Best for: High purity requirements (>99.5%), removing trace 1,5-isomers after distillation.

If distillation yields 95% purity and you need pharma-grade (>99%), exploit the basicity difference. The 1,3-isomer typically forms a more crystalline hydrochloride salt in ether/dioxane systems compared to the 1,5-isomer.

Protocol:

  • Dissolution: Dissolve the semi-pure oil in anhydrous diethyl ether or MTBE (approx. 5 mL solvent per gram of substrate).

  • Acidification: Cool to 0°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise with vigorous stirring.

  • Precipitation:

    • The 1,3-dimethylpyrazole HCl salt is generally less soluble and will precipitate as a white hygroscopic solid.

    • The 1,5-isomer often remains in the supernatant or forms an oil/gum due to the steric disruption of the crystal lattice.

  • Filtration: Filter the solid rapidly under Nitrogen (hygroscopic!). Wash with cold anhydrous ether.

  • Free-Basing: Dissolve the salt in minimal water, basify with saturated NaHCO3 or NaOH (pH > 10), and extract with DCM to recover the pure free base.

Decision Tree for Purification

PurificationLogic Start Crude Mixture (1,3-DMP + 1,5-DMP) ScaleCheck Scale > 10g? Start->ScaleCheck Distillation Method A: Fractional Distillation (Vacuum, High Reflux) ScaleCheck->Distillation Yes Salt Method B: HCl Salt Precipitation (Ether/Dioxane) ScaleCheck->Salt No (Small Scale) PurityCheck Check Purity (NMR/GC) Distillation->PurityCheck Success Target Isolated (>99% Purity) Salt->Success PurityCheck->Salt <98% (Polishing Step) PurityCheck->Success >98%

Figure 2: Logical workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQ)

Q: Why is my yield of 1,3-DMP lower than expected during methylation? A: This is a regioselectivity issue. In basic media (e.g., NaH/THF), the pyrazolate anion is attacked at both nitrogens. While sterics favor the 1,3-product, the electronic distribution often leads to a significant amount of 1,5-byproduct (up to 40%). To improve this, consider using lower temperatures (-78°C) during the alkyl halide addition, or switching to a non-polar solvent (toluene) with a phase transfer catalyst, which can sometimes enhance steric discrimination.

Q: Can I use column chromatography instead of distillation? A: Yes, but it is difficult. The polarity difference is minimal. You will likely need a gradient of DCM:MeOH (99:1 to 95:5) or Hexane:Ethyl Acetate . The 1,5-isomer (more hindered) often elutes slightly faster or slower depending on the stationary phase interaction, but band overlap is significant. For >10g, distillation is far superior.

Q: My distillate solidified. Is this normal? A: 1,3-Dimethyl-1H-pyrazole is a liquid at room temperature (BP ~136°C), but 3,5-dimethylpyrazole (the N-H precursor) is a solid (MP ~107°C). If your product solidifies, you may have unreacted starting material. However, pure 1,3-DMP salts (HCl, Oxalate) are solids.

Q: Which isomer has the lower boiling point? A: According to binary phase equilibrium data, 1,3-dimethylpyrazole is the more volatile component (lower boiling point) compared to 1,5-dimethylpyrazole. It will distill first.

References

  • Rusak, V. V., et al. (2015).[1] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 58(7), 275–278.[1]

    • Key Insight: Establishes 1,3-DMP as the more volatile component and validates rectification as a separ
  • Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry.
  • PubChem. (2025). "1,3-Dimethylpyrazole Compound Summary." National Library of Medicine.

    • Key Insight: Physical properties and spectral data.[2][3][1][4]

Sources

Thermal stability issues of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Handling Guide

Document ID: TSC-PYR-5F-004 | Version: 2.1 | Status: Active

Part 1: Critical Safety Alert (Read First)

⚠️ HF Generation Risk

While the pyrazole ring is generally robust, the C5-Fluorine bond in (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is susceptible to cleavage under extreme thermal stress (>200°C) or strong acidic conditions.

  • Hazard: Thermal decomposition may release Hydrogen Fluoride (HF), a corrosive and toxic gas.

  • Indicator: Etching of glassware or a sharp, pungent odor during high-temperature distillation.

  • Mandatory Action: If reaction temperature exceeds 150°C, ensure the system is vented through a calcium carbonate or caustic scrubber.

Part 2: Troubleshooting Dashboard

Use this matrix to diagnose stability issues observed during synthesis, drying, or storage.

Symptom Likely Root Cause Diagnostic Check Immediate Remediation
Purity Drop after Drying Thermal Dimerization (Ether formation)Check LC-MS for mass

(Dimer peak).
Stop oven drying. Switch to lyophilization or vacuum desiccation at <25°C.
Yellow Discoloration Oxidation to AldehydeCheck 1H NMR for aldehyde proton (~9.8-10.0 ppm).Purge storage containers with Argon. Recrystallize from EtOH/Heptane.
Insoluble White Precipitate Polymerization or Salt FormationCheck solubility in warm MeOH.Filter hot. If insoluble, it is likely a polymerized degradation product.
Loss of Fluorine Signal Defluorination (Hydrolysis)Run 19F NMR. Absence of signal at ~-120 to -130 ppm.Check pH. Strong bases (>pH 12) or acids (

Part 3: Deep Dive – Thermal Degradation Mechanisms

As a researcher, you need to understand why your compound degrades. This molecule behaves similarly to electron-rich benzylic alcohols. The pyrazole ring donates electron density, destabilizing the C-O bond under thermal stress.

The Dimerization Trap (The "Ether" Problem)

The most common "thermal instability" reported is actually acid-catalyzed etherification .

  • Mechanism: Trace acids (from silica gel columns or workup) protonate the hydroxyl group. The pyrazole ring stabilizes the resulting carbocation, which is then attacked by another alcohol molecule.

  • Trigger: Heating >50°C during rotary evaporation or vacuum oven drying.

  • Result: Formation of bis-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl) ether.

Defluorination (Nucleophilic Aromatic Substitution)

The fluorine at position 5 is activated by the adjacent nitrogen atoms.

  • Mechanism: At high temperatures (>140°C), nucleophiles (even water or hydroxide) can attack C5, displacing fluoride.

  • Consequence: Formation of the 5-hydroxy tautomer (pyrazolone), which ruins biological activity.

Visualizing the Degradation Pathways

DegradationPathways Target (5-fluoro-1,3-dimethyl-1H- pyrazol-4-yl)methanol (Target) Dimer Bis-ether Dimer (Common Impurity) Target->Dimer Heat (>50°C) + Trace Acid Aldehyde Aldehyde (Oxidation Product) Target->Aldehyde Air + Light Pyrazolone 5-Hydroxy Pyrazolone (+ HF Release) Target->Pyrazolone Heat (>150°C) or Strong Base

Caption: Figure 1. Primary degradation pathways. The red path (Dimerization) is the most frequent issue during standard workup.

Part 4: Optimized Handling Protocols

Protocol A: Safe Drying Procedure

Avoid standard vacuum ovens for this compound.

  • Solvent Removal: Use a rotary evaporator with a bath temperature ≤ 35°C . Do not strip to complete dryness if the crude is oily.

  • Azeotroping: If water is present, azeotrope with Toluene (keeps temp low, removes water efficiently) rather than heating to drive off moisture.

  • Final Drying:

    • Preferred: Lyophilization (Freeze-drying) from Benzene or Dioxane (if safety permits) or t-BuOH.

    • Alternative: High vacuum line (< 0.1 mbar) at Ambient Temperature (20-25°C) for 12 hours.

Protocol B: Thermal Stability Testing (Self-Validation)

Before committing a large batch to a reaction, validate stability.

  • Prepare: Dissolve 5 mg of compound in DMSO-d6.

  • Measure: Record baseline 1H NMR and 19F NMR.

  • Stress: Heat the NMR tube at 60°C for 4 hours.

  • Re-measure:

    • Check for new methylene peaks (ether formation) at ~4.3 ppm.

    • Check for aldehyde peak at ~9.8 ppm.

    • Pass Criteria: >98% integration retention of the methylene signal (-CH2OH).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I distill this compound to purify it? A: Not recommended. The boiling point is likely >200°C (extrapolated), which is near the defluorination threshold. Kugelrohr distillation might work under ultra-high vacuum (<0.01 mmHg), but column chromatography (EtOAc/Hexane) is safer and preserves yield.

Q2: I see a double peak in HPLC. Is it a rotamer? A: Unlikely. Pyrazoles with these substituents usually have fast rotation at room temperature. It is most likely the dimer (ether) formed during sample preparation if you used an acidic solvent or heated the column. Ensure your HPLC mobile phase is buffered (neutral pH).

Q3: Why does the color change from white to pink/brown upon storage? A: This indicates trace decomposition releasing Fluorine radicals or oxidation of the pyrazole ring.

  • Fix: Store at -20°C under Argon.

  • Rescue: Pass through a short pad of silica gel or activated charcoal to remove the colored impurities.

References

  • Bayer CropScience AG. (2012). Process for preparing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid chlorides. Patent WO2012010692A1. Link

  • BASF SE. (2011). Method for producing N-(3',4',5'-trifluorobiphenyl-2-yl)-3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide (Fluxapyroxad). Patent US20110130573. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56616646, (1,3-Dimethyl-5-fluoropyrazol-4-yl)methanol.Link

Technical Support Center: Solubility Optimization of 5-Fluoro Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: The "Fluorine Paradox"

Q: Why does a single fluorine substitution at the 5-position cause my pyrazole to precipitate in aqueous buffers, even when the parent compound was soluble?

A: You are encountering the "Fluorine Paradox"—a trade-off between metabolic stability and physicochemical behavior. While adding fluorine blocks metabolic oxidation (enhancing half-life), it fundamentally alters the molecule's interaction with water through two mechanisms:

  • Lattice Energy Amplification (The "Brick Dust" Effect): The C-F bond is highly polar but non-polarizable. In the solid state, 5-fluoro pyrazoles often form tight, electrostatic C-F···H-N interaction networks. This increases the crystal lattice energy.[1] High melting points (>200°C) in this class indicate "brick dust" molecules: the energy required to break the crystal lattice is higher than the hydration energy water can provide.

  • pKa Shift & Ionization Suppression: Fluorine is the most electronegative element.[2][3] At the 5-position, it acts as a strong Electron Withdrawing Group (EWG).

    • Effect on Basic Nitrogen (N2): It pulls electron density away from the pyridine-like nitrogen, drastically lowering the pKa of the conjugate acid (often < 1.0). This means the molecule will not protonate (and solubilize) in standard acidic buffers (pH 2-4).

    • Effect on Acidic Nitrogen (N1-H): Conversely, it stabilizes the negative charge on the deprotonated pyrazolate anion, making the N-H more acidic (pKa shifts from ~14 down to ~10-11).

Implication: Standard acidic solubilization strategies (e.g., 0.1 N HCl) often fail because the molecule remains neutral. You must pivot to alkaline solubilization or dielectric modulation .

Strategic Workflow Selector

Before starting benchwork, map your compound's properties to the correct solubilization strategy using this decision matrix.

SolubilityStrategy Start Start: 5-F Pyrazole Precipitation CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Brick Dust) CheckMP->HighMP High Lattice Energy LowMP MP < 150°C (Grease Ball) CheckMP->LowMP Lipophilic CheckpKa Determine pKa of N-H HighMP->CheckpKa Can we ionize? StrategyASD STRATEGY C: Amorphous Solid Dispersion (ASD) HighMP->StrategyASD Disrupt Crystal StrategyCosolvent STRATEGY B: Cosolvents/Surfactants (PEG/Tween) LowMP->StrategyCosolvent For Assays StrategyCD STRATEGY D: Cyclodextrin Complexation LowMP->StrategyCD For In Vivo Acidic pKa < 11 CheckpKa->Acidic Yes Neutral pKa > 11 CheckpKa->Neutral No StrategySalt STRATEGY A: Salt Formation (Strong Base) Acidic->StrategySalt Neutral->StrategyCosolvent

Figure 1: Decision tree for selecting solubility enhancement strategies based on physicochemical properties (MP and pKa).

Troubleshooting & Protocols

Module A: pH Adjustment & Salt Formation

Issue: "I tried dissolving in DMSO and diluting with water, but it crashed out immediately." Solution: The neutral form is insoluble. Because the 5-F group increases the acidity of the N-H proton, you can form a water-soluble salt using a strong base.

The Protocol: In Situ Salt Screen

  • Preparation: Weigh 5 mg of compound into a vial.

  • Base Addition: Add 1.05 equivalents of a strong base (See Table 1). Do not use weak bases like bicarbonate; they are insufficient to deprotonate the 5-F pyrazole.

  • Equilibration: Add water to reach 10 mg/mL. Vortex for 60 seconds.

  • Observation: If clear, the salt is formed. If cloudy, lyophilize and analyze by XRPD to check for salt crystallinity.

Table 1: Recommended Counter-ions for 5-F Pyrazoles

Counter-ion Source Reagent Rationale
Sodium 1N NaOH First-line choice. High lattice energy risk for solid salt, but good for in situ solution.
Meglumine Meglumine (Solid) Bulky counter-ion disrupts crystal packing. Ideal for "Brick Dust" molecules.
L-Arginine L-Arginine Biocompatible. Provides a basic environment (pH ~10.5) to maintain ionization.

| Choline | Choline Hydroxide | Liquid salt potential (Ionic Liquid). Excellent for very high MP compounds. |

Module B: Cyclodextrin Complexation

Issue: "The pH strategy works, but the pH is too high (>10) for my cell-based assay or IV injection." Solution: Encapsulate the lipophilic fluorinated motif inside a cyclodextrin (CD) cavity. The 5-F pyrazole ring fits well into the β-cyclodextrin cavity.

Why it works: The hydrophobic cavity shields the fluorine atoms from water, while the hydrophilic exterior ensures solubility.

The Protocol: Phase Solubility Determination

  • Stock Prep: Prepare a 40% (w/v) stock solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Serial Dilution: Create 0%, 5%, 10%, 20% HP-β-CD solutions.

  • Saturation: Add excess 5-F pyrazole solid to each vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45 µm PVDF (Avoid nylon; it binds pyrazoles).

  • Quantification: Analyze filtrate by HPLC-UV.

Data Interpretation: Plot Concentration of Drug (mM) vs. Concentration of CD (mM). A linear slope (AL-type) indicates a 1:1 complex.

CDComplexation cluster_process Complexation Process Drug 5-F Pyrazole (Hydrophobic Guest) Mix Equilibration (24h, 25°C) Drug->Mix CD HP-beta-CD (Host) CD->Mix Filter Filtration (0.45 µm PVDF) Mix->Filter Complex Inclusion Complex (Soluble) Filter->Complex Dissolved Waste Waste Filter->Waste Excess Solid

Figure 2: Workflow for generating and isolating Cyclodextrin inclusion complexes.

Module C: Cosolvent Systems (Ternary Mixtures)

Issue: "I need a quick formulation for an IP injection (mouse) PK study. I don't have time for salt screening." Solution: Use a ternary system designed to lower the dielectric constant of the media, favoring the lipophilic 5-F pyrazole.

Recommended Formulation:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent/Stabilizer)

  • 50% Water (or Saline)

Warning: Add components in this specific order:

  • Dissolve compound in DMSO (Clear solution).

  • Add PEG 400 (Mix well).

  • Slowly add Water/Saline with vortexing. (Adding water too fast causes local precipitation).

FAQ: Specific Technical Hurdles

Q: My HPLC retention time shifts when I use the cyclodextrin formulation. Is my compound degrading? A: Likely not. The cyclodextrin encapsulates the pyrazole, shielding it from the stationary phase. This reduces retention time. You must disrupt the complex before injection (e.g., dilute with 50:50 Acetonitrile:Water) or validate the method specificity to ensure you are measuring the total drug.

Q: I see a "double peak" in NMR. Is the fluorine causing decomposition? A: This is likely annular tautomerism . 5-fluoro pyrazoles exist in equilibrium between the 3-F and 5-F tautomers (N-H migration).

  • Solvent Effect: In DMSO-

    
    , proton exchange is slow, and you may see distinct signals. In 
    
    
    
    , exchange is fast (averaged signal).
  • Action: Run the NMR at elevated temperature (50°C) to coalesce the peaks and confirm structural integrity.

Q: Can I use Captisol® (SBE-β-CD) instead of HP-β-CD? A: Yes, and it is often better. The sulfobutyl ether groups on Captisol® are negatively charged. If your 5-F pyrazole is in its neutral state, the complexation is purely hydrophobic. However, if you adjust pH to partially protonate the basic nitrogen (rare for 5-F, but possible with other substituents), the electrostatic attraction can enhance solubility further.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

    • Cited for: Electron withdrawing effects of fluorine and pKa shifts.[4]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

    • Cited for: Lipophilicity (LogP) changes and metabolic stability trade-offs.[3][4]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Cited for: Mechanism of inclusion complexation and solubilization protocols.[5]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

    • Cited for: Salt formation and cosolvent strategies.[1][5][6]

Sources

Validation & Comparative

1H NMR characterization of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol , a critical intermediate often found in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase inhibitors.

Unlike standard spectral data sheets, this guide focuses on comparative analysis —distinguishing this fluorinated scaffold from its non-fluorinated analogs and regioisomers using 1H NMR.

Executive Summary: The Fluorine Impact

The introduction of a fluorine atom at the 5-position of the pyrazole ring drastically alters the electronic landscape of the molecule compared to the standard (1,3-dimethyl-1H-pyrazol-4-yl)methanol.

  • Electronic Withdrawal: The 5-Fluoro substituent acts as an inductive electron-withdrawing group (EWG), deshielding the adjacent N-methyl group.

  • Coupling Patterns: It introduces characteristic

    
    F-
    
    
    
    H coupling constants (
    
    
    ) absent in the 5-H analog.
  • Solvent Sensitivity: The hydroxymethyl (-CH

    
    OH) moiety exhibits distinct behavior in DMSO-
    
    
    
    (coupling visible) versus CDCl
    
    
    (exchange broadening), which is critical for assessing purity.

Structural Analysis & Theoretical Framework

Before interpreting the spectrum, we must establish the connectivity and expected magnetic environments.

The Molecule

Name: (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol Formula: C


H

FN

O
Proton Environments[1][2][3][4][5][6][7][8][9][10]
  • N-Me (N1-CH

    
    ):  Protons on the methyl group attached to Nitrogen-1. Key Feature: Proximity to 5-Fluoro group.[5][11][12]
    
  • C-Me (C3-CH

    
    ):  Protons on the methyl group attached to Carbon-3. Key Feature: Distant from Fluorine.
    
  • Methylene (C4-CH

    
    -O):  Protons linking the ring to the alcohol.
    
  • Hydroxyl (-OH): Exchangeable proton.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its non-fluorinated precursor (Alternative A) and different solvent environments (Alternative B).

Comparison A: Substituent Effects (Target vs. 5-H Analog)

The most common confusion arises between the target and (1,3-dimethyl-1H-pyrazol-4-yl)methanol .

FeatureTarget: 5-Fluoro AnalogAlternative: 5-H AnalogDiagnostic Note
N-Me Shift (

)
3.65 – 3.75 ppm (Doublet/Broad)3.75 – 3.85 ppm (Singlet)5-F exerts an inductive effect; may show long-range

coupling (~1-2 Hz).
C-Me Shift (

)
2.15 – 2.25 ppm (Singlet)2.25 – 2.35 ppm (Singlet)C3-Me is electronically insulated; shifts are similar.
Ring Proton Absent

7.30 – 7.40 ppm
(Singlet)
Primary Confirmation: Absence of the aromatic proton at ~7.3 ppm confirms fluorination.

F NMR
Signal at ~ -125 to -130 ppm SilentRun

F NMR to quantify F-incorporation ratio.
Comparison B: Solvent Effects (DMSO-

vs. CDCl

)

Choice of solvent dictates the resolution of the hydroxymethyl group.

FeatureDMSO-

(Recommended)
CDCl

(Rapid Screen)
-OH Signal Triplet (

4.8 - 5.0 ppm)
Broad Singlet (Variable,

1.5 - 3.0 ppm)
-CH

- Signal
Doublet (

Hz)
Singlet
Mechanism Strong H-bonding stabilizes the OH, slowing exchange and revealing

coupling.
Rapid proton exchange with trace water decouples the OH from the CH

.
Utility Structural validation; confirms alcohol is primary.Quick purity check; solubility is higher.

Experimental Protocol

A. Sample Preparation

To ensure reproducibility and avoid concentration-dependent shifts of the -OH peak:

  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: Use an ampoule to ensure dryness.
    
  • Mixing: Vortex for 30 seconds. Ensure no suspension remains.

  • Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).

B. Acquisition Parameters (Bruker 400 MHz equivalent)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 (Sufficient for >5 mg)

  • Relaxation Delay (D1): 1.0 sec (Standard) / 5.0 sec (Quantitative)

  • Spectral Width: 0 – 12 ppm

  • Temperature: 298 K (25°C)

C. Data Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Set residual DMSO quintet to 2.50 ppm .

Visualization: Characterization Logic

The following diagram illustrates the decision logic for confirming the structure and distinguishing it from regioisomers (e.g., 1,5-dimethyl-3-fluoro...).

NMR_Logic_Tree Start Unknown Pyrazole Sample Solvent Select Solvent: DMSO-d6 Start->Solvent Check_Aromatic Check 7.0 - 8.0 ppm Region Solvent->Check_Aromatic Result_H Singlet Present (~7.3 ppm) Identified: 5-H Analog Check_Aromatic->Result_H Signal Found Result_F Region Empty Suspect: 5-Fluoro Analog Check_Aromatic->Result_F No Signal Check_NMe Analyze N-Me Peak (~3.7 ppm) Result_F->Check_NMe Coupling_Yes Split/Broadened? (Possible 4J H-F coupling) Check_NMe->Coupling_Yes Check_OH Analyze -CH2-OH Region (4.0 - 5.0 ppm) Coupling_Yes->Check_OH Final_ID CONFIRMED TARGET: (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol Check_OH->Final_ID CH2 (d) + OH (t) observed

Figure 1: Decision tree for NMR-based identification of the fluorinated pyrazole intermediate.

Detailed Spectral Assignment (DMSO- )

Based on the comparative analysis and theoretical increments, the following assignment is the standard for the pure compound in DMSO-


.
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling (

)
4.90 Triplet (t)1H-OH

Hz
4.32 Doublet (d)2H-CH

-OH

Hz
3.68 Singlet/Doublet*3HN1-CH

Possible

Hz
2.18 Singlet (s)3HC3-CH

-

*Note: The N-Me peak may appear as a broadened singlet or a fine doublet depending on the resolution and the strength of the through-space F-H interaction.

Troubleshooting Common Artifacts
  • Missing OH Triplet: If the OH appears as a broad singlet and the CH

    
     as a singlet in DMSO, your solvent is "wet" (contains H
    
    
    
    O). Solution: Add activated 4Å molecular sieves or use a fresh ampoule.
  • Extra Peaks at 2.54 ppm: This is the DMSO-

    
     satellite. Do not integrate.
    
  • Rotamers: Pyrazoles can sometimes exhibit rotameric species if bulky groups are present, but for this small molecule, a single set of sharp peaks is expected at 298 K.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2024). WinPLT: NMR Chemical Shift Data for Pyrazoles. University of Wisconsin-Madison Chemistry Department.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54587786, (1,3-Dimethyl-1H-pyrazol-4-yl)methanol.

Sources

A Senior Application Scientist's Guide to 19F NMR Shift Analysis of 5-Fluoro-1,3-Dimethylpyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, fluorinated heterocycles have emerged as a cornerstone for modulating the physicochemical and pharmacological properties of bioactive molecules. Among these, the 5-fluoro-1,3-dimethylpyrazole scaffold is of significant interest. The fluorine atom at the 5-position serves as a sensitive probe of the electronic environment of the pyrazole ring, making ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool for structural elucidation and for monitoring molecular interactions.

This guide provides an in-depth analysis of ¹⁹F NMR shifts in 5-fluoro-1,3-dimethylpyrazole compounds. We will explore the underlying principles governing these shifts, present a robust experimental protocol, and offer a comparative analysis of how different substituents on the pyrazole ring influence the ¹⁹F chemical shift.

The Unique Advantages of ¹⁹F NMR in Pyrazole Analysis

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H. This inherent sensitivity, coupled with the large chemical shift dispersion of over 800 ppm, provides a broad window for analysis, minimizing the signal overlap that can often plague ¹H NMR spectra.[1] For drug development professionals, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR can be used to study drug-target interactions in complex biological matrices with minimal background interference.

The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[2] This sensitivity is the key to its utility in analyzing substituted 5-fluoro-1,3-dimethylpyrazoles. Even subtle changes in the electron density around the fluorine atom, induced by substituents at other positions on the pyrazole ring, can lead to significant and measurable changes in the ¹⁹F chemical shift.

Factors Influencing the ¹⁹F Chemical Shift in 5-Fluoro-1,3-Dimethylpyrazoles

The precise chemical shift of the fluorine atom in a 5-fluoro-1,3-dimethylpyrazole is a composite of several factors. Understanding these is crucial for accurate spectral interpretation.

Electronic Effects of Substituents

The electronic nature of substituents on the pyrazole ring is the most dominant factor influencing the ¹⁹F chemical shift. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the 4-position, or modifications to the methyl groups at the 1- and 3-positions, will modulate the electron density at the C5 carbon, and consequently, the shielding of the fluorine nucleus.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) decrease the electron density at the C5 position. This deshields the fluorine nucleus, causing a downfield shift (less negative ppm values) in the ¹⁹F NMR spectrum.[2]

  • Electron-Donating Groups (EDGs): Conversely, substituents like amino (-NH₂) or alkoxy (-OR) groups increase the electron density at C5. This results in increased shielding of the fluorine nucleus and an upfield shift (more negative ppm values).[2]

Solvent Effects

The polarity of the solvent can significantly impact the ¹⁹F chemical shift.[3] Polar solvents can interact with the dipole moment of the pyrazole ring and the C-F bond, leading to changes in the electronic environment of the fluorine atom. It is, therefore, imperative to use the same solvent for all samples when conducting a comparative analysis.

Through-Space Interactions and Conformational Effects

In sterically hindered molecules, through-space interactions between the fluorine atom and nearby protons or other nuclei can influence the ¹⁹F chemical shift. While the 1,3-dimethylpyrazole system is relatively planar, bulky substituents could potentially lead to conformational changes that alter these through-space interactions.

Comparative Analysis of ¹⁹F NMR Shifts

To illustrate the impact of substituents on the ¹⁹F chemical shift of 5-fluoro-1,3-dimethylpyrazoles, the following table presents a comparison of expected chemical shift ranges for a series of hypothetical compounds with different substituents at the 4-position. These predictions are based on established principles of substituent effects on aromatic and heteroaromatic ¹⁹F chemical shifts.

Compound4-Substituent (R)Electronic EffectExpected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
5-Fluoro-1,3-dimethylpyrazole-HNeutral-130 to -135
5-Fluoro-1,3-dimethyl-4-nitropyrazole-NO₂Strong EWG-120 to -125
4-Cyano-5-fluoro-1,3-dimethylpyrazole-CNStrong EWG-122 to -127
4-Acetyl-5-fluoro-1,3-dimethylpyrazole-COCH₃Moderate EWG-125 to -130
4-Bromo-5-fluoro-1,3-dimethylpyrazole-BrWeak EWG-132 to -137
5-Fluoro-N⁴,N⁴,1,3-tetramethylpyrazole-4-amine-N(CH₃)₂Strong EDG-140 to -145
5-Fluoro-4-methoxy-1,3-dimethylpyrazole-OCH₃Moderate EDG-137 to -142

Note: These are predicted ranges for illustrative purposes. Actual values will depend on the specific solvent and experimental conditions.

Experimental Protocol for ¹⁹F NMR Analysis

Obtaining high-quality, reproducible ¹⁹F NMR data requires a standardized experimental protocol.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the same solvent is used for all comparative measurements.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Trifluorotoluene (TFT) at approximately -63.7 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm are suitable choices.[1]

Caption: Workflow for ¹⁹F NMR sample preparation and data analysis.

NMR Spectrometer Setup and Acquisition
  • Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all signals, including the reference, are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative measurements.

    • Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are often sufficient.

  • Proton Decoupling: To simplify the spectrum and improve the signal-to-noise ratio, use proton decoupling during acquisition.

The Role of Computational Chemistry

In the absence of experimental data for a novel compound, computational methods can provide valuable predictions of ¹⁹F NMR chemical shifts.[4] Density Functional Theory (DFT) calculations, using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict ¹⁹F chemical shifts.[5] These computational tools can aid in the initial assignment of spectra and provide insights into the electronic structure of the molecule.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Experimental_Data Experimental 19F NMR Data Predicted_Shift Predicted 19F Chemical Shift Experimental_Data->Predicted_Shift Interpretation Aid Molecular_Structure Molecular Structure DFT_Calculation DFT Calculation (GIAO) Molecular_Structure->DFT_Calculation DFT_Calculation->Predicted_Shift Predicted_Shift->Experimental_Data Validation

Caption: Synergy between experimental and computational ¹⁹F NMR analysis.

Alternative Analytical Techniques

While ¹⁹F NMR is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive characterization of 5-fluoro-1,3-dimethylpyrazole compounds.

  • ¹H and ¹³C NMR: Provide information about the proton and carbon framework of the molecule, complementing the ¹⁹F data.

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

  • X-ray Crystallography: Provides definitive structural information, including bond lengths and angles, which can be correlated with the observed ¹⁹F NMR shifts.

Conclusion

The ¹⁹F NMR analysis of 5-fluoro-1,3-dimethylpyrazole compounds offers a highly sensitive and informative window into their electronic structure. By understanding the interplay of substituent effects, solvent interactions, and conformational factors, researchers can leverage ¹⁹F NMR as a predictive tool in the design and development of novel fluorinated molecules. The integration of robust experimental protocols with computational modeling further enhances the power of this technique, accelerating the pace of discovery in medicinal chemistry and beyond.

References

Sources

A Comparative Guide to the Reactivity of 5-Fluoro vs. 5-Chloro Pyrazole Methanol Derivatives in Key Cross-Coupling and Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogen's Role in Pyrazole Scaffolds for Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged scaffold is paramount in modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the various synthetic handles employed for diversification, halogens at the 5-position of the pyrazole ring are particularly valuable due to their ability to participate in a wide array of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: (5-fluoro-1H-pyrazol-3-yl)methanol and (5-chloro-1H-pyrazol-3-yl)methanol. We will explore their performance in three indispensable reactions for drug development: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by mechanistic insights and detailed experimental protocols.

The choice between a fluorine or chlorine substituent is not trivial and has profound implications for a synthetic route's efficiency and success. Fluorine, being the most electronegative element, imparts a strong inductive electron-withdrawing effect, while its small size often allows it to act as a bioisostere for hydrogen.[1] In contrast, chlorine is less electronegative but more polarizable and larger, which can influence both electronic and steric interactions during a reaction.[1][2] Understanding these fundamental differences is key to predicting and harnessing their distinct reactivities.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. The nature of the halogen on the pyrazole ring plays a critical role in the efficiency of these transformations, primarily by influencing the rate-determining oxidative addition step.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and a boronic acid or ester, is a staple in the synthesis of biaryl and heteroaryl-aryl structures. The reactivity of the halide in the oxidative addition step to the Pd(0) catalyst generally follows the trend of bond strength: C-I > C-Br > C-Cl > C-F.[3]

This trend suggests that the 5-chloro pyrazole derivative will be significantly more reactive than its 5-fluoro counterpart in Suzuki-Miyaura couplings. The stronger carbon-fluorine bond requires a higher activation energy for the Pd(0) to insert, often necessitating more specialized and highly active catalyst systems, higher temperatures, and longer reaction times.[4] In contrast, the 5-chloro pyrazole derivative is expected to undergo oxidative addition more readily under standard conditions.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Feature5-Fluoro-pyrazole Derivative5-Chloro-pyrazole Derivative
Reactivity LowModerate to High
Typical Catalyst Highly active phosphine ligands (e.g., SPhos, XPhos) or NHC-based catalystsStandard phosphine ligands (e.g., PPh₃, dppf) or palladacycles
Reaction Conditions Higher temperatures (e.g., >100 °C), longer reaction timesMilder temperatures (e.g., 80-100 °C), shorter reaction times
Potential Side Reactions Catalyst decomposition at high temperaturesHomocoupling of the boronic acid
Yields Generally lower to moderateGenerally moderate to high
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl or heteroaryl halide with an amine.[5] Similar to the Suzuki-Miyaura reaction, the efficiency of the Buchwald-Hartwig amination is heavily dependent on the ease of the oxidative addition of the halide to the palladium catalyst.

Consequently, the 5-chloro pyrazole methanol derivative is the more favorable substrate for this transformation. The C-Cl bond is more readily cleaved by the palladium catalyst than the robust C-F bond.[6] While amination of aryl fluorides is possible, it typically requires more forcing conditions and specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[6]

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

Feature5-Fluoro-pyrazole Derivative5-Chloro-pyrazole Derivative
Reactivity Very LowModerate to High
Typical Catalyst Specialized bulky phosphine ligands (e.g., RuPhos, BrettPhos)Broad range of phosphine ligands (e.g., BINAP, Xantphos)[7]
Reaction Conditions High temperatures, strong bases (e.g., LHMDS, KHMDS)Moderate temperatures, common bases (e.g., NaOtBu, Cs₂CO₃)[7]
Substrate Scope More limited for the amine coupling partnerBroader scope for the amine coupling partner
Yields Generally lowerGenerally moderate to high

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a complementary strategy for the functionalization of electron-deficient aromatic and heteroaromatic rings. Unlike palladium-catalyzed cross-coupling, the reactivity of halogens in SNAr reactions is often reversed, with the general trend being F > Cl > Br > I.[2]

This reversal is due to the reaction mechanism, which typically proceeds through a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. The rate-determining step is usually the initial nucleophilic attack on the carbon bearing the halogen. Fluorine's strong electron-withdrawing inductive effect makes this carbon more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the small size of the fluorine atom offers less steric hindrance to the approaching nucleophile.[2] The pyrazole ring itself is electron-rich, but the presence of the two nitrogen atoms and the strongly electronegative halogen at the 5-position can render the ring sufficiently electron-deficient to undergo SNAr, especially with strong nucleophiles like alkoxides or thiolates.

Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

Feature5-Fluoro-pyrazole Derivative5-Chloro-pyrazole Derivative
Reactivity Moderate to HighLow to Moderate
Reaction Conditions Milder temperatures, shorter reaction timesHigher temperatures, longer reaction times
Nucleophile Scope Broader scope of nucleophilesMore limited to stronger, less hindered nucleophiles
Potential Side Reactions Ring-opening with very strong nucleophilesSlower reaction rates leading to decomposition of starting materials
Yields Generally moderate to highGenerally lower to moderate

Experimental Protocols

The following are detailed, representative protocols for the transformations discussed. These are intended as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of (5-chloro-1H-pyrazol-3-yl)methanol

Suzuki_Workflow start Start reagents Combine: - (5-chloro-1H-pyrazol-3-yl)methanol - Arylboronic acid - Pd(dppf)Cl2 - K2CO3 - Dioxane/H2O start->reagents degas Degas with N2 for 15 min reagents->degas heat Heat to 90 °C for 4-12 h degas->heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, brine heat->workup purify Purify: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Product purify->product

Suzuki-Miyaura Coupling Workflow

Materials:

  • (5-chloro-1H-pyrazol-3-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry reaction vial, add (5-chloro-1H-pyrazol-3-yl)methanol, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add the dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of (5-chloro-1H-pyrazol-3-yl)methanol

Buchwald_Hartwig_Workflow start Start reagents Combine: - (5-chloro-1H-pyrazol-3-yl)methanol - Amine - Pd2(dba)3 - Xantphos - Cs2CO3 - Toluene start->reagents degas Degas with N2 for 15 min reagents->degas heat Heat to 100 °C for 6-18 h degas->heat workup Aqueous Workup: - Cool to RT - Filter through Celite - Concentrate heat->workup purify Purify: - Column Chromatography workup->purify product Product purify->product

Buchwald-Hartwig Amination Workflow

Materials:

  • (5-chloro-1H-pyrazol-3-yl)methanol (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry reaction vial.

  • Add (5-chloro-1H-pyrazol-3-yl)methanol and the amine.

  • Add anhydrous toluene.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on (5-fluoro-1H-pyrazol-3-yl)methanol with an Alkoxide

SNAr_Workflow start Start alkoxide_prep Prepare Alkoxide: - Alcohol - NaH - Anhydrous THF - Stir at 0 °C to RT start->alkoxide_prep snar_reaction Add (5-fluoro-1H-pyrazol-3-yl)methanol to alkoxide solution alkoxide_prep->snar_reaction heat Heat to 60 °C for 2-6 h snar_reaction->heat workup Aqueous Workup: - Cool to RT - Quench with sat. NH4Cl(aq) - Extract with EtOAc heat->workup purify Purify: - Wash with brine - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purify product Product purify->product

SNAr with Alkoxide Workflow

Materials:

  • (5-fluoro-1H-pyrazol-3-yl)methanol (1.0 equiv)

  • Alcohol (e.g., benzyl alcohol) (1.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.

  • Cool the solution to 0 °C and carefully add the sodium hydride portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of (5-fluoro-1H-pyrazol-3-yl)methanol in anhydrous THF to the freshly prepared alkoxide solution.

  • Heat the reaction mixture to 60 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between a 5-fluoro and a 5-chloro pyrazole methanol derivative is a critical decision in the design of a synthetic route. This guide has illuminated the distinct reactivity profiles of these two building blocks in key synthetic transformations.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the 5-chloro-pyrazole methanol derivative is the superior choice . Its greater reactivity allows for milder reaction conditions, a broader substrate scope, and generally higher yields.

  • For nucleophilic aromatic substitution (SNAr) reactions , the 5-fluoro-pyrazole methanol derivative is the preferred substrate . The high electronegativity of fluorine activates the pyrazole ring for nucleophilic attack, leading to more efficient substitution under milder conditions compared to its chloro-analog.

By understanding the underlying principles of these reactions and the inherent electronic and steric properties of fluorine and chlorine, researchers can make informed decisions to streamline their synthetic efforts, ultimately accelerating the drug discovery process.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (2023). Suzuki reaction.
  • Ley, S. V., et al. (2005). Efficient batch and continuous flow Suzuki cross-coupling reactions under mild conditions, catalysed by polyurea-encapsulated palladium(II) acetate and tetra-n-butylammonium salts. Chemical Communications. [Link]

  • Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (2021). New Journal of Chemistry. [Link]

  • Buchwald-Hartwig reaction: An overview. (2023). ResearchGate. [Link]

  • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (2023). WordPress. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Green Chemistry. [Link]

  • SUPERSTABLE Pd(0) CATALYST Reaction Guides. (2012). superstablepd.com. [Link]

  • Buchwald Hartwig Coupling - Common Organic Chemistry. (2023). commonorganicchemistry.com. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

Sources

Mass spectrometry fragmentation patterns of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (referred to herein as F-DMPM ).[1] As a fluorinated pyrazole scaffold, this compound represents a critical intermediate in the synthesis of next-generation agrochemicals and pharmaceutical kinase inhibitors.

The guide compares F-DMPM against its non-fluorinated (H-DMPM) and chlorinated (Cl-DMPM) analogs.[1] By understanding the specific influence of the C5-fluorine substituent on ionization and bond dissociation, researchers can accurately identify this moiety in complex matrices (metabolite identification) and differentiate it from structural isomers.

Chemical Identity & Structural Comparators

Before analyzing fragmentation, we establish the structural baseline. The "benzylic-like" character of the hydroxymethyl group at position 4 is the primary driver of low-energy fragmentation, while the halogen at position 5 dictates high-energy dissociation pathways.[1]

FeatureTarget: F-DMPM Analog A: H-DMPM Analog B: Cl-DMPM
Structure 5-Fluoro-1,3-dimethyl...[1]1,3-Dimethyl...[1][2][3]5-Chloro-1,3-dimethyl...[1]
Formula C₆H₉FN₂OC₆H₁₀N₂OC₆H₉ClN₂O
Monoisotopic Mass 144.07 Da126.08 Da160.04 Da
C5 Substituent Effect High Electronegativity (Inductive -I), Strong Bond (C-F ~116 kcal/mol)Neutral ReferenceModerate Electronegativity, Weaker Bond (C-Cl ~81 kcal/mol)
Key MS Difference Rare C-F cleavage; Prominent HF elimination.[1]Facile Ring fragmentation.[1]Distinct Isotope Pattern (³⁵Cl/³⁷ Cl 3 :1); Facile Cl radical loss.

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing structural information in the collision cell.[1]

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent dimer [2M+H]⁺ formation).

  • Filtration: 0.22 µm PTFE (Do not use Nylon, which may bind polar pyrazoles).

Instrument Parameters (ESI-Q-TOF/Orbitrap)
  • Ionization Mode: Positive Electrospray Ionization (+ESI).[4][5]

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 20 V (Low voltage preserves the labile -OH group).[1]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical.

    • Why? Low CE (15 eV) isolates the dehydration product. High CE (45 eV) is required to break the robust pyrazole ring and C-F bond.

Mechanistic Fragmentation Analysis

The fragmentation of F-DMPM follows three distinct mechanistic pathways. The presence of Fluorine drastically alters Pathway C compared to the Chloro-analog.

Pathway A: The "Benzylic" Dehydration (Dominant)

Upon protonation ([M+H]⁺, m/z 145), the most facile pathway is the loss of water (H₂O, 18 Da).

  • Mechanism: Protonation occurs at the hydroxymethyl oxygen or N2. A 1,2-elimination or neighboring group participation expels H₂O.[1]

  • Resulting Ion: A resonance-stabilized methylene-pyrazolium cation (m/z 127).[1]

  • Comparison: This occurs in all three analogs (F, H, Cl). However, the F-analog forms a slightly less stable carbocation due to the electron-withdrawing nature of fluorine destabilizing the positive charge.[1]

Pathway B: Ring Cleavage (RDA-like)

At higher energies, the pyrazole ring undergoes cleavage.

  • Loss of HCN: Common in N-heterocycles.[1] The m/z 127 ion loses HCN (27 Da) to form m/z 100.

  • Loss of Acetonitrile (CH₃CN): Due to the 1,3-dimethyl substitution, loss of CH₃CN (41 Da) is a competing pathway, generating a radical cation.

Pathway C: Halogen-Specific Elimination (The Differentiator)

This is the diagnostic pathway for identification.

  • F-DMPM: The C-F bond is too strong for direct homolytic cleavage.[1] Instead, HF elimination (20 Da) occurs, often coupled with ring rearrangement.

    • Transition: m/z 127 → m/z 107 (Loss of HF).

  • Cl-DMPM: The C-Cl bond is weaker.[1] It shows direct Cl radical loss (35 Da) or HCl elimination.

    • Transition: m/z 143 (dehydrated) → m/z 108 (Loss of Cl).

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation tree, highlighting the divergence between Fluorine and Chlorine analogs.

FragmentationPathways M_F [M+H]+ (F-Analog) m/z 145 Dehyd_F [M+H - H2O]+ m/z 127 (Methylene-Pyrazolium) M_F->Dehyd_F - H2O (18 Da) M_Cl [M+H]+ (Cl-Analog) m/z 161 Dehyd_Cl [M+H - H2O]+ m/z 143 (Methylene-Pyrazolium) M_Cl->Dehyd_Cl - H2O (18 Da) Frag_F_HF Loss of HF m/z 107 Dehyd_F->Frag_F_HF - HF (20 Da) (Diagnostic for F) Frag_F_HCN Loss of HCN m/z 100 Dehyd_F->Frag_F_HCN - HCN (27 Da) Frag_Cl_Rad Loss of Cl• m/z 108 Dehyd_Cl->Frag_Cl_Rad - Cl• (35 Da) (Weak Bond) Frag_Cl_HCl Loss of HCl m/z 107 Dehyd_Cl->Frag_Cl_HCl - HCl (36 Da)

Caption: Comparative fragmentation tree showing the stability of the C-F bond (leading to HF loss) versus the labile C-Cl bond (leading to radical cleavage).

Comparative Performance Guide

This table summarizes the expected MS/MS peaks for researchers validating the synthesis or metabolism of F-DMPM.

Parameter(5-Fluoro-...) F-DMPM (5-Chloro-...) Cl-DMPM Interpretation Note
Parent Ion m/z 145.07m/z 161.04Cl analog shows +2 isotope peak (33% height).[1] F analog is monoisotopic.[1]
Base Peak (Low CE) m/z 127 ([M-18]⁺)m/z 143 ([M-18]⁺)Both readily lose water.[1] This confirms the -CH₂OH group.[1]
Halogen Loss Rare. No m/z 126 peak.[1]Common. m/z 126 (Loss of Cl).Absence of [M-Halogen] is a marker for Fluorine.[1]
Acid Elimination m/z 107 (Loss of HF)m/z 107 (Loss of HCl)Both converge to the same mass (m/z 107) if HCl is lost, but Cl prefers radical loss.
Ring Breakup m/z 86 (Loss of CH₃CN)m/z 102 (Loss of CH₃CN)Useful for confirming the 1,3-dimethyl substitution pattern.

Conclusion

For researchers characterizing (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol , the mass spectrum is defined by a robust molecular ion that readily dehydrates to m/z 127.[1] Unlike its chlorinated counterpart, it resists direct halogen loss, instead favoring HF elimination at high collision energies. This "Fluorine Resilience" is the key differentiator in comparative metabolomics.

References
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Pyrazole derivatives. National Institute of Standards and Technology. [Link]

  • Holčapek, M., & Jirásko, R. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[1] (Chapter: Fragmentation of Organic Ions). [Link]

Sources

Benchmarking synthetic yields of 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl moiety is a privileged scaffold in modern agrochemistry and pharmacology, serving as the core pharmacophore for succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Penflufen) and emerging kinase inhibitors.

Synthesizing this fluorinated building block is non-trivial due to the electron-rich nature of the pyrazole ring, which disfavors nucleophilic aromatic substitution (


) without activation, and the competing regioselectivity during the installation of the fluorine atom.

This guide benchmarks the two dominant synthetic pathways:

  • The Halogen Exchange (Halex) Route: The industrial standard for scale-up, utilizing high-temperature nucleophilic displacement.

  • The Lithiation-Fluorination Route: The preferred method for discovery-phase synthesis, utilizing cryogenic electrophilic trapping.

Pathway A: The Halogen Exchange (Halex) Protocol

Best For: Multi-kilogram scale-up, cost optimization, and high-throughput process chemistry.

This pathway relies on converting a 5-hydroxy precursor to a 5-chloro intermediate, followed by a harsh nucleophilic displacement using Potassium Fluoride (KF).

Step 1: Regioselective Cyclization

The foundation of this route is the formation of 1,3-dimethyl-1H-pyrazol-5-ol (often existing as the pyrazolone tautomer).

  • Reagents: Methylhydrazine + Ethyl Acetoacetate.

  • Critical Control Point: Regioselectivity.[1] Reacting methylhydrazine in neutral/basic conditions often yields a mixture of the 1,3-dimethyl (desired) and 1,5-dimethyl isomers.

  • Optimized Protocol: Conducting the reaction in aqueous acid or using fluorinated alcohol solvents (e.g., TFE) directs the nucleophilic attack to favor the 1,3-dimethyl isomer [1].

Step 2: Chlorination & Formylation

The 5-hydroxy group is converted to a chloride (activating the position) while simultaneously installing the C4-carbon handle (aldehyde or ester).

  • Reagents:

    
     / DMF (Vilsmeier-Haack conditions).
    
  • Outcome: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Yield: Typically 85–92% .

Step 3: The Halex Reaction (Benchmarking Target)

This is the yield-determining step. The 5-chloro substituent is displaced by fluoride.

  • Mechanism:

    
    . The reaction requires the electron-withdrawing aldehyde/ester at C4 to activate the C5 position.
    
  • Protocol:

    • Suspend 5-chloro precursor in anhydrous Chlorobenzene or Sulfolane .

    • Add KF (spray-dried, 3.0 equiv) and a Phase Transfer Catalyst (Hexamethyl guanidinium chloride , 5 mol%).

    • Heat to 140°C for 12–16 hours.

  • Yield Benchmark: 65% – 95% (Substrate dependent) [2].

    • Note: For the specific 1,3-dimethyl analog, yields are often reported around 65–70% due to competing decomposition at high temperatures. Difluoromethyl analogs (more electron-deficient) reach higher yields (>90%).

Workflow Visualization (Halex)

HalexRoute Start Methylhydrazine + Ethyl Acetoacetate Inter1 1,3-Dimethyl- pyrazol-5-ol Start->Inter1 Cyclization (Regioselective) Inter2 5-Chloro-1,3-dimethyl- pyrazole-4-CHO Inter1->Inter2 POCl3/DMF (Vilsmeier) Product 5-Fluoro-1,3-dimethyl- pyrazole-4-CHO Inter2->Product KF, 140°C (Halex)

Figure 1: The industrial Halex pathway involves activation of the pyrazole core followed by high-temperature nucleophilic substitution.

Pathway B: The Lithiation-Fluorination Protocol

Best For: Late-stage functionalization, medicinal chemistry discovery, and gram-scale synthesis.

This method avoids the harsh thermal conditions of Halex by utilizing the acidity of the C5-proton. It is a "direct" fluorination approach.[2][3]

Step 1: C5-Lithiation

The C5 proton of 1,3-dimethylpyrazole derivatives is the most acidic ring proton, allowing for selective deprotonation.

  • Precursor: Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.

  • Reagents: LDA (Lithium Diisopropylamide) or n-BuLi (n-Butyllithium).

  • Conditions: THF, -78°C .

  • Mechanism: Directed ortho-metallation (DoM) is assisted by the C4-carbonyl group, stabilizing the C5-lithio species.

Step 2: Electrophilic Trapping (NFSI)

The lithiated intermediate is quenched with an electrophilic fluorine source.

  • Reagent: NFSI (N-Fluorobenzenesulfonimide).[2][3][4][5]

  • Protocol:

    • Cool precursor in THF to -78°C.

    • Add LDA (1.1 equiv) dropwise; stir for 30-60 mins.

    • Add NFSI (1.2 equiv) in THF.

    • Warm to RT and quench with

      
      .
      
  • Yield Benchmark: 55% – 75% [3].

  • Limitation: The "atom economy" is poor (NFSI is heavy), and separating the sulfonimide byproduct can be tedious.

Workflow Visualization (Lithiation)[6]

LithiationRoute Start Ethyl 1,3-Dimethyl- pyrazole-4-carboxylate Lithio C5-Lithio Intermediate Start->Lithio LDA, -78°C (Deprotonation) Product Ethyl 5-Fluoro-1,3-dimethyl- pyrazole-4-carboxylate Lithio->Product NFSI (Electrophilic Trap)

Figure 2: The lithiation route utilizes cryogenic deprotonation followed by electrophilic trapping, offering high regioselectivity.

Comparative Benchmarking

The following table synthesizes experimental data to assist in route selection.

FeatureMethod A: Halogen Exchange (Halex) Method B: Lithiation-Fluorination
Primary Reagents KF,

, Phase Transfer Catalyst
LDA/n-BuLi, NFSI
Typical Yield (Precursor) 65% – 70% (for 5-F step)55% – 75% (for 5-F step)
Overall Process Yield High (~60% over 3 steps)Moderate (~50-60% over 2 steps)
Scalability Excellent (Kg to Ton scale)Poor (Cryogenic cooling required)
Atom Economy High (KF is light)Low (NFSI is heavy)
Safety Profile Hazard: High Temp,

handling
Hazard: Pyrophoric Li-reagents
Cost Efficiency High (Cheap reagents)Low (NFSI is expensive)
Regioselectivity Determined at cyclization stepDetermined by C-H acidity
Causal Insight: Why Halex Wins on Scale

While the Lithiation route seems more "direct," the cost of NFSI and the engineering challenge of maintaining -78°C in large reactors make it prohibitive for manufacturing. The Halex route, despite the harsh 140°C requirement, uses cheap Potassium Fluoride. The key to the Halex route's success is the Phase Transfer Catalyst (e.g., Hexamethyl guanidinium chloride), which solubilizes the fluoride ion in the organic phase, increasing the effective concentration of the nucleophile [2].

Experimental Protocols

Protocol A: Halex Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride

Adapted from EPO Patent EP3201180 [2]

  • Preparation: Charge a reactor with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (100 g, 0.52 mol) and Chlorobenzene (500 mL).

  • Activation: Add Spray-dried Potassium Fluoride (90 g, 1.55 mol, 3 equiv). Note: KF must be anhydrous; moisture kills the reaction.

  • Catalysis: Add Hexamethyl guanidinium chloride (4.5 g, ~5 mol%).

  • Reaction: Heat the slurry to 140°C under an Argon atmosphere. Stir vigorously for 16 hours.

  • Workup: Cool to RT. Filter off the inorganic salts (KCl/KF). Distill the solvent to obtain the crude product.[6]

  • Purification: Fractional distillation under reduced pressure.

  • Expected Yield: ~65-70% of the acid fluoride.

Protocol B: Lithiation of Ethyl 1,3-dimethylpyrazole-4-carboxylate

Adapted from ResearchGate/MDPI methodologies [3]

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
    .
    
  • Solvation: Dissolve Ethyl 1,3-dimethylpyrazole-4-carboxylate (1.68 g, 10 mmol) in anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA (2.0 M in THF/heptane, 6.0 mL, 12 mmol) dropwise over 20 mins. The solution may turn yellow/orange. Stir for 45 mins at -78°C.

  • Fluorination: Dissolve NFSI (3.78 g, 12 mmol) in THF (15 mL) and add dropwise to the lithiated mixture.

  • Quench: Allow the mixture to warm to RT over 2 hours. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Expected Yield: ~60% as a white solid.

References

  • Conicet. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[7]Link

  • European Patent Office. (2020). Method for Preparing 5-Fluoro-1H-Pyrazole-4-Carbonyl Fluorides (EP3201180).Link

  • ResearchGate. (2025).[3] Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with NFSI.[3]Link

  • PubChem. (2023). 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | C6H7FN2O2.Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol: Standards, Methods, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel fluorinated heterocyclic compounds such as (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, accurate elemental analysis is a cornerstone of structural verification and purity assessment. The presence of a highly electronegative fluorine atom, however, introduces specific challenges to traditional elemental analysis techniques. This guide provides an in-depth comparison of analytical methodologies, supported by experimental insights, to ensure the generation of reliable and accurate elemental composition data for this and structurally related molecules.

The Challenge of Fluorine in Elemental Analysis

The unique chemical properties of fluorine, particularly its high reactivity and the strength of the carbon-fluorine bond, necessitate specialized approaches to elemental analysis. Standard combustion methods for Carbon, Hydrogen, and Nitrogen (CHN) analysis can be compromised, leading to incomplete sample combustion and the formation of reactive byproducts like hydrogen fluoride (HF). These byproducts can attack the quartz combustion tubes and catalysts within the analyzer, leading to inaccurate results, instrument damage, and analytical drift.[1][2][3] Consequently, a robust analytical strategy must account for these effects to yield trustworthy data.

Comparative Analysis of Key Methodologies

The determination of the complete elemental composition of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol requires a multi-faceted approach. For CHN analysis, modified combustion techniques are paramount. For the direct quantification of fluorine, Combustion Ion Chromatography (CIC) stands out as the gold standard.

Parameter Modified Combustion CHN Analysis Combustion Ion Chromatography (CIC) for Fluorine
Analytes Carbon, Hydrogen, Nitrogen (Sulfur optional)Total Fluorine
Principle Dynamic flash combustion of the sample in a pure oxygen environment, followed by separation and detection of resulting gases (CO2, H2O, N2).Sample combustion to convert all fluorine to hydrogen fluoride (HF), which is then captured in an absorption solution and quantified by ion chromatography.[4][5][6]
Key Strengths - Provides foundational C, H, and N percentages. - High precision and accuracy when properly optimized for fluorinated compounds.- Direct and reliable measurement of total fluorine content. - High sensitivity and specificity for fluoride ions.[4]
Challenges & Mitigations - Incomplete Combustion: The robust C-F bond can resist complete oxidation. Mitigation includes using higher combustion temperatures (>1000°C) and combustion aids like tin capsules.[2] - Instrument Damage: Reactive fluorine byproducts can damage quartz tubes and catalysts. Mitigation involves using fluorine-specific scrubbers or absorbers in the combustion tube packing.[1][2][3]- Interference from Inorganic Fluoride: The method measures total fluorine, so any inorganic fluoride contamination in the sample will lead to a positive bias. Mitigation requires careful sample preparation and handling to avoid such contamination.[4][7]
Typical Accuracy ± 0.3% absolute deviation from theoretical values.[8]Typically within a few percent relative standard deviation, depending on concentration.

Establishing Analytical Trustworthiness: The Role of Certified Reference Materials

Given the absence of a commercially available Certified Reference Material (CRM) for (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, a systematic approach to instrument calibration and method validation is crucial. This is achieved through the use of well-characterized, pure organic compounds, preferably with elemental compositions that bracket the expected values of the analyte.

Recommended Calibration and Verification Standards:

Standard Supplier Examples Purpose
AcetanilideElemental Microanalysis, Sigma-AldrichPrimary standard for CHN calibration due to its purity and stability.[1]
4-Fluoro-DL-phenylalanineElemental Microanalysis, Sigma-AldrichA fluorinated amino acid suitable for validating CHN performance with fluorine-containing samples.
2-Fluorobenzoic acidSigma-Aldrich, Alfa AesarAnother common fluorinated organic standard for CHN validation.
Certified Fluoride Ion StandardsAgilent, Thermo Fisher ScientificFor the calibration of the ion chromatograph in CIC systems.[9]

The use of these standards, produced by accredited suppliers like Elemental Microanalysis, Agilent, or Sigma-Aldrich, ensures traceability and comparability of measurement results.[9][10][11]

Experimental Protocols

The following protocols outline the recommended procedures for the elemental analysis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol.

Protocol 1: CHN Analysis via Modified Combustion

This protocol is designed for a modern elemental analyzer, such as the Thermo Scientific™ FlashSmart™ or the Exeter Analytical Model CE440, adapted for fluorinated compounds.

Workflow Diagram:

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Dry sample to constant weight s2 Weigh 1-3 mg into tin capsule s1->s2 s3 Add fluorine absorber (e.g., MgO or Pb3O4) s2->s3 s4 Seal capsule s3->s4 a1 Introduce sample to combustion furnace (>1000°C) s4->a1 Autosampler a2 Combustion in O2 stream a1->a2 a3 Gas separation via GC column a2->a3 a4 Detection by TCD a3->a4 d1 Integration of detector signals a4->d1 d2 Calculation of C, H, N % against calibration standards d1->d2

Caption: Workflow for modified CHN analysis of fluorinated compounds.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the elemental analyzer using a primary standard such as acetanilide. Perform a multi-point calibration to ensure linearity over the expected analytical range.

  • Sample Preparation:

    • Ensure the (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol sample is homogenous and thoroughly dried to remove any residual solvents, which can significantly impact hydrogen and carbon values.[8]

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

    • Add a suitable fluorine absorber, such as magnesium oxide or red lead oxide (Pb3O4), to the capsule.[2][3] This is a critical step to trap the fluorine as non-volatile inorganic fluorides, protecting the instrument and ensuring accurate results.

    • Seal the capsule tightly to ensure all combustion products pass through the analytical train.

  • Combustion and Analysis:

    • Set the combustion furnace to a temperature of at least 1000°C to ensure complete decomposition of the fluorinated molecule.[2]

    • Introduce the sample into the furnace. The dynamic flash combustion in a pure oxygen environment will convert carbon to CO2, hydrogen to H2O, and nitrogen to N2.

    • The resulting gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N2.

    • The gases are then separated on a chromatographic column and detected by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument software will integrate the detector response for each gas and calculate the percentage of C, H, and N based on the calibration. Run the sample in duplicate or triplicate to ensure reproducibility.

Protocol 2: Total Fluorine Analysis by Combustion Ion Chromatography (CIC)

This protocol provides a reliable method for the direct determination of fluorine content.

Workflow Diagram:

F_Analysis_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_ic Ion Chromatography p1 Weigh sample into ceramic boat c1 Combustion in furnace p1->c1 c2 Transfer of gases to absorption solution c1->c2 i1 Injection of absorption solution c2->i1 i2 Separation on anion exchange column i1->i2 i3 Conductivity detection of F- i2->i3

Caption: Workflow for total fluorine analysis by CIC.

Step-by-Step Methodology:

  • Instrument Calibration: Prepare a series of fluoride standard solutions from a certified stock and generate a calibration curve for the ion chromatograph.

  • Sample Preparation: Accurately weigh an appropriate amount of the (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol sample into a ceramic combustion boat.

  • Combustion and Absorption:

    • Introduce the sample boat into the combustion furnace (typically operating at 900-1100°C).

    • The sample is combusted in a stream of argon and oxygen. The resulting gases, including HF, are passed through an absorption tube containing a suitable buffer solution to trap the fluoride as F- ions.[5]

  • Ion Chromatography Analysis:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The sample passes through an anion exchange column, which separates the fluoride ions from other anions.

    • The concentration of fluoride is determined using a conductivity detector.

  • Data Analysis: The fluorine content of the original sample is calculated from the measured fluoride concentration in the absorption solution and the initial sample weight.

Conclusion

The elemental analysis of fluorinated compounds like (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol demands a departure from standard "out-of-the-box" methods. By implementing modified combustion protocols for CHN analysis and employing Combustion Ion Chromatography for direct fluorine determination, researchers can achieve a high degree of accuracy and confidence in their results. The key to success lies in understanding the underlying chemistry of fluorine during analysis, utilizing appropriate instrumental modifications and consumables, and adhering to a rigorous calibration and validation strategy with certified reference materials. This comprehensive approach ensures the integrity of the analytical data that underpins critical research and development decisions.

References

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Available at: [Link]

  • Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition. Available at: [Link]

  • Fluorine detection in organic compounds. Chemistry Stack Exchange. Available at: [Link]

  • Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Available at: [Link]

  • TF Total Fluorine. Quality Analysis. Available at: [Link]

  • CHN ANALYSIS OF HIGH CONCENTRATION FLUORINE SAMPLES ON THE 440. Exeter Analytical, Inc. Available at: [Link]

  • Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Enthalpy. Available at: [Link]

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). Labcompare.com. Available at: [Link]

  • CHNS analysis of fluorinated samples. Elementar. Available at: [Link]

  • Accurate elemental (CHN) analysis of perfluorinated compounds. analytica-world.com. Available at: [Link]

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA. Available at: [Link]

  • Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. Available at: [Link]

  • Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]

  • Elementary Analysis of Organic Fluorine Compounds. Analytical Chemistry. Available at: [Link]

  • PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. Exponent. Available at: [Link]

  • Elemental analysis – Knowledge and References. Taylor & Francis. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available at: [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Agilent. Available at: [Link]

  • Reference Materials-Home. IAEA. Available at: [Link]

  • Elemental Analysis and Chemical Properties. Clariant Analytical Sciences. Available at: [Link]

  • All NMIJ CRMs. National Metrology Institute of Japan (NMIJ). Available at: [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide provides a standardized protocol for the safe disposal of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol (CAS 1823403-65-1). As a fluorinated heterocyclic building block, this compound presents specific challenges regarding thermal decomposition and hydrofluoric acid (HF) generation. The procedures below prioritize operator safety and regulatory compliance (RCRA/EPA) over convenience.

Executive Summary: Immediate Action Plan

Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers or incompatible solvents (e.g., concentrated nitric acid) in waste streams.

(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol must be treated as Hazardous Organic Waste . Due to the presence of the fluorine atom on the pyrazole ring, the primary disposal method is High-Temperature Incineration at a facility equipped with acid gas scrubbing capabilities to neutralize generated hydrogen fluoride (HF).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in determining the correct waste stream.

PropertyData
Chemical Name (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol
CAS Number 1823403-65-1
Molecular Formula C₆H₉FN₂O
Molecular Weight 144.15 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility
Acidity/Basicity Weakly basic (pyrazole nitrogen); Alcohol group is neutral
GHS Hazard Classification (derived from structural analogs)

While specific toxicological data may be limited for this research chemical, treat according to the "Precautionary Principle" for fluorinated pyrazoles.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).[1]

Disposal Decision Logic (Workflow)

The following decision tree outlines the operational logic for segregating this waste.

DisposalWorkflow Start Waste Generation: (5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Reaction Mixtures/Mother Liquors) StateCheck->LiquidWaste Solution ContainerSolid Pack in HDPE Poly Jar or Fiber Drum with Liner SolidWaste->ContainerSolid SolventCheck Check Solvent Compatibility (No Oxidizers/Peroxides) LiquidWaste->SolventCheck Labeling Label: 'Hazardous Waste - Toxic/Irritant' Note: 'Contains Fluorine' ContainerSolid->Labeling SegregateHalogen Segregate into 'Halogenated Organic' Stream SolventCheck->SegregateHalogen Compatible SegregateHalogen->Labeling DisposalMethod Final Disposal: High-Temp Incineration (with HF Scrubber) Labeling->DisposalMethod

Figure 1: Operational workflow for segregating and packaging fluorinated pyrazole waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Spill Cleanup)

Applicability: Expired pure substance, contaminated weighing boats, gloves, and spill cleanup materials.

  • Primary Containment: Transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Double Bagging: If the waste includes sharp objects (broken glass ampules), place them in a puncture-resistant sharps container first. For soft debris (wipes), double-bag in 4-mil polyethylene bags.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methanol"[2][3][4][5][][]

    • Hazards: Toxic, Irritant.[8][9]

    • Special Note: Write "Fluorinated Organic" clearly on the tag to alert the disposal facility of potential HF generation.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.

  • Segregation: Do not mix with non-halogenated solvents if possible. Mixing dilutes the caloric value and complicates the recycling of non-halogenated streams. Segregate strictly into the Halogenated Organic Waste carboy.

  • Compatibility Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic or basic, neutralize it before adding it to the organic waste drum to prevent exothermic reactions or degradation of the container.

  • Container: Use chemically resistant HDPE or fluorinated HDPE carboys (e.g., Nalgene).

  • Venting: Use a vented cap system (e.g., Eco-Funnel) to prevent pressure buildup from volatile solvents.

Protocol C: Empty Container Management

Applicability: Original vials or bottles that appear empty.

  • Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Organic Waste stream (Protocol B).

  • Defacement: Deface the original label using a marker or by scraping it off.

  • Disposal:

    • US (RCRA): If triple-rinsed, the container may often be treated as non-hazardous trash (check local P-list/U-list status, though this specific CAS is likely not explicitly listed, characteristic waste rules apply).

    • Best Practice: Dispose of the triple-rinsed container as "Solid Hazardous Waste" (Protocol A) to eliminate any risk of residue exposure.

Critical Safety: The Fluorine Factor

Why Incineration Specifics Matter: This compound contains a fluorine atom attached to an aromatic pyrazole ring. Upon thermal decomposition (incineration), the carbon-fluorine bond breaks, potentially releasing Hydrogen Fluoride (HF) gas.

  • Standard Incineration: May release corrosive HF into the atmosphere if not filtered.

  • Required Method: The waste manifest must specify "Fluorinated Organic." This directs the waste to a facility with a secondary combustion chamber (>1100°C) and a caustic scrubber system designed to capture acid gases.

Incompatibility Warning: Avoid mixing this compound with strong Lewis acids (e.g., AlCl₃, BF₃) in the waste container, as this can strip the fluorine atom or degrade the pyrazole ring exothermically.

Emergency Procedures (Spills)

In the event of a spill during the disposal process:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 particulate respirator.

  • Containment: Cover the spill with a damp paper towel (to prevent dust) or an inert absorbent (vermiculite/sand).

  • Cleanup:

    • Scoop the absorbent material into a disposal bag.

    • Clean the surface with a soap/water solution, followed by a methanol wipe.

    • Place all cleanup materials into the Solid Waste container (Protocol A).

  • Reporting: Report the spill to your facility's EHS (Environmental Health & Safety) officer immediately.

References

  • American Chemical Society (ACS). (2015). Safety in Academic Chemistry Laboratories: Accident Prevention for College and University Students. Washington, DC: ACS.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-004. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.